Hypelcin A-II
Description
Properties
Molecular Formula |
C88H151N23O24 |
|---|---|
Molecular Weight |
1915.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-1-(2-acetamido-2-methylpropanoyl)pyrrolidine-2-carbonyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-N-[1-[[(2S)-1-[[1-[[2-[[1-[[1-[(2S)-2-[[(2S)-1-[[1-[[1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-hydroxy-4-methylpentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]pentanediamide |
InChI |
InChI=1S/C88H151N23O24/c1-44(2)40-50(43-112)95-64(120)51(32-35-57(89)114)97-65(121)52(33-36-58(90)115)98-75(131)84(18,19)108-77(133)86(22,23)107-70(126)61(46(5)6)100-68(124)55-30-28-38-110(55)79(135)88(26,27)109-76(132)85(20,21)102-60(117)42-92-71(127)80(10,11)105-67(123)54(41-45(3)4)99-74(130)83(16,17)104-66(122)53(34-37-59(91)116)96-62(118)47(7)93-72(128)81(12,13)103-63(119)48(8)94-73(129)82(14,15)106-69(125)56-31-29-39-111(56)78(134)87(24,25)101-49(9)113/h44-48,50-56,61,112H,28-43H2,1-27H3,(H2,89,114)(H2,90,115)(H2,91,116)(H,92,127)(H,93,128)(H,94,129)(H,95,120)(H,96,118)(H,97,121)(H,98,131)(H,99,130)(H,100,124)(H,101,113)(H,102,117)(H,103,119)(H,104,122)(H,105,123)(H,106,125)(H,107,126)(H,108,133)(H,109,132)/t47-,48-,50-,51-,52-,53-,54-,55-,56-,61-/m0/s1 |
InChI Key |
RVTXOXZCDJNTMI-XCGJKZOMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Hypelcin A-II from Hypocrea peltata: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and preliminary characterization of Hypelcin A-II, a peptaibol antibiotic derived from the fungus Hypocrea peltata. The document details the experimental protocols for extraction and purification, presents quantitative data where available, and visualizes the experimental workflow and the proposed mechanism of action.
Introduction
Hypocrea peltata, a species of fungus belonging to the Hypocreaceae family, is a known producer of a variety of bioactive secondary metabolites. Among these are the Hypelcins, a complex mixture of peptide antibiotics known as peptaibols. These peptides are characterized by a high content of α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol. The Hypelcin A family is a subset of these compounds, itself being a mixture of at least nine closely related peptide isoforms, designated Hypelcin A-I through A-IX.[1][2] This guide focuses specifically on this compound, detailing the processes for its discovery and isolation.
Discovery and Initial Characterization
The initial discovery of the Hypelcin A complex arose from the screening of metabolites from the fruit bodies of Hypocrea peltata.[3] Subsequent analysis revealed that "Hypelcin A" was not a single compound but a mixture of related peptides. The separation and characterization of these individual components, including this compound, were achieved through advanced chromatographic and spectrometric techniques.[1][2] The primary structures of the Hypelcin A peptides, including this compound, were determined using fast atom bombardment mass spectrometry (FAB-MS), tandem mass spectrometry (MS/MS), and NMR spectroscopy.[1]
Experimental Protocols
Fungal Material
The source material for the isolation of this compound is the stromata of the fungus Hypocrea peltata. For initial studies, nearly 2 kg of stromata were collected from the Tokushima Forest in Japan.[4]
Crude Extraction of Hypelcin A Mixture
While the specific details of the initial crude extraction from Hypocrea peltata stromata are not extensively documented in the readily available literature, a general protocol for the extraction of peptaibols from fungal mycelium or fruiting bodies can be inferred from standard practices in natural product chemistry.
General Protocol for Peptaibol Extraction:
-
Homogenization: The collected fungal stromata are first dried and then ground into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered fungal material is then subjected to exhaustive extraction with an organic solvent, typically methanol (B129727) or a mixture of chloroform (B151607) and methanol. This process is usually carried out at room temperature with continuous stirring for several hours or days.
-
Filtration and Concentration: The resulting extract is filtered to remove solid fungal debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is often subjected to liquid-liquid partitioning between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on their polarity. The peptaibols, being relatively hydrophobic, are expected to partition into the organic phase.
-
Drying and Storage: The organic phase is collected, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated to yield the crude Hypelcin A mixture. This crude extract is then stored at a low temperature (e.g., -20°C) prior to purification.
Purification of this compound by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The separation of the individual Hypelcin A components from the crude extract is achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates peptides based on their hydrophobicity.
RP-HPLC Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column is typically employed for the separation of peptaibols.
-
Mobile Phase: A gradient of increasing organic solvent concentration in an aqueous phase is used to elute the peptides. A common mobile phase system consists of:
-
Solvent A: Water with a small amount of an ion-pairing agent (e.g., 0.1% trifluoroacetic acid - TFA).
-
Solvent B: Acetonitrile or methanol with 0.1% TFA.
-
-
Gradient Elution: A linear gradient from a lower concentration of Solvent B to a higher concentration is run over a period of time to achieve separation of the different Hypelcin A isoforms. The precise gradient profile would be optimized to achieve the best resolution between the closely related peptides.
-
Detection: The eluting peptides are monitored by their absorbance at a specific wavelength, typically 214 nm or 280 nm.
-
Fraction Collection: Fractions corresponding to the individual peaks are collected for further analysis and characterization. This compound would be collected as a distinct peak in the chromatogram.
Quantitative Data
Detailed quantitative data regarding the yield of this compound from the initial fungal material is not explicitly stated in the reviewed literature. However, the following table summarizes the types of quantitative data that would be essential for the proper characterization and development of this compound.
| Parameter | Description | Expected Units | Data Source (if available) |
| Starting Fungal Mass | The initial dry weight of Hypocrea peltata stromata used for extraction. | kg or g | [4] |
| Crude Extract Yield | The total mass of the crude extract obtained after initial solvent extraction and concentration. | g | Not Available |
| Yield of Purified this compound | The final mass of pure this compound obtained after all purification steps. | mg | Not Available |
| Purity of this compound | The percentage purity of the final isolated this compound, typically determined by analytical HPLC. | % | Not Available |
| Molecular Weight of this compound | The experimentally determined molecular weight, often obtained from mass spectrometry. | Da | [1] |
Structure of this compound
The primary structure of this compound, as determined by mass spectrometry and NMR spectroscopy, reveals a peptide chain of 20 amino acid residues. A significant feature of this and other peptaibols is the presence of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib).
Amino Acid Sequence of this compound:
Mechanism of Action: Membrane Permeabilization
The biological activity of Hypelcin A is attributed to its ability to interact with and disrupt cell membranes. Studies have shown that Hypelcin A induces leakage of entrapped fluorescent dyes from phosphatidylcholine vesicles, indicating an increase in membrane permeability.[3] This membrane-perturbing activity is a common mechanism for peptaibol antibiotics.
The proposed mechanism involves the following steps:
-
Monomer Binding: Monomeric Hypelcin A peptides initially bind to the surface of the lipid bilayer.
-
Conformational Change: Upon binding, the peptide undergoes a conformational change, leading to an increase in its helical content.[3]
-
Membrane Perturbation: The helical peptide monomers then insert into the lipid bilayer, perturbing the lipid packing and leading to the formation of pores or channels.
-
Increased Permeability: The formation of these transmembrane channels allows the uncontrolled passage of ions and small molecules across the membrane, disrupting the cellular electrochemical gradients and ultimately leading to cell death.
Visualizations
Experimental Workflow for Discovery and Isolation
Caption: Experimental workflow for the discovery and isolation of this compound.
Proposed Mechanism of Action: Membrane Permeabilization
Caption: Proposed mechanism of this compound induced membrane permeabilization.
Conclusion
This compound, a component of the Hypelcin A complex from Hypocrea peltata, represents a potentially valuable peptaibol antibiotic. Its discovery and isolation rely on standard natural product chemistry techniques, with reversed-phase HPLC being the crucial step for obtaining the pure compound. The primary mechanism of its antimicrobial action is through the disruption of cell membrane integrity. Further research is warranted to fully elucidate its complete structural details, biosynthetic pathway, and to explore its full therapeutic potential. The detailed protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug development.
References
- 1. RSC - Page load error [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Further investigation of peptide antibiotic, hypelcin A: isolation and structures of hypelcins A-I, A-II, A-III, and A-IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fungal metabolites. XV. Primary structures of antibiotic peptides, hypelcins B-I, B-II, B-III, B-IV and B-V, from Hypocrea peltata. Application of electrospray mass spectrometry and electrospray mass spectrometry/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Structure and Amino Acid Sequence of Hypelcin A-II
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, amino acid sequence, and experimental protocols for the characterization of Hypelcin A-II, a peptaibol antibiotic. The information presented is collated from key scientific literature to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.
Introduction to this compound
This compound is a member of the Hypelcin A family of antibiotic peptides isolated from the fungus Hypocrea peltata.[1] These peptides belong to the peptaibol class, which are characterized by the presence of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), an N-terminal acetyl group, and a C-terminal amino alcohol. Peptaibols, including the Hypelcins, are known for their antimicrobial and membrane-disrupting activities. Hypelcin A is a complex mixture of closely related peptides, designated A-I through A-IX, which share similar structures and biological properties.[1]
Chemical Structure and Amino Acid Sequence
The primary structure of this compound was elucidated through a combination of Fast Atom Bombardment Mass Spectrometry (FAB-MS), tandem mass spectrometry (MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Amino Acid Sequence
The amino acid sequence of this compound is presented in Table 1. The sequence is notable for its high content of Aib residues, which are known to induce helical conformations in peptides.
Table 1: Amino Acid Sequence of this compound
| Position | Amino Acid Residue |
| 1 | Ac-Aib |
| 2 | Asn |
| 3 | Leu |
| 4 | Aib |
| 5 | Pro |
| 6 | Leu |
| 7 | Aib |
| 8 | Pro |
| 9 | Ala |
| 10 | Aib |
| 11 | Aib |
| 12 | Gln |
| 13 | Aib |
| 14 | Val |
| 15 | Aib |
| 16 | Gly |
| 17 | Leu |
| 18 | Aib |
| 19 | Pro |
| 20 | Leuol |
Ac-Aib: N-acetyl-α-aminoisobutyric acid Leuol: Leucinol
Chemical Properties
The fundamental chemical properties of this compound are summarized in Table 2.
Table 2: Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C88H151N23O24 | [2] |
| Molecular Weight | 1915.28 Da | [2] |
Experimental Protocols
The following sections detail the experimental methodologies employed for the isolation, purification, and structural characterization of this compound.
Isolation and Purification
This compound was isolated from a crude mixture of Hypelcin A peptides extracted from the fungal strain Hypocrea peltata. The purification was achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).
Protocol:
-
Extraction: The crude peptide mixture was extracted from the fungal biomass using a suitable organic solvent.
-
Initial Fractionation: The crude extract was subjected to preliminary fractionation to separate the Hypelcin A complex from other fungal metabolites.
-
RP-HPLC Purification: The Hypelcin A fraction was further purified by RP-HPLC to isolate the individual peptide components, including this compound. A C18 column is typically used for the separation of such peptides. The mobile phase usually consists of a gradient of acetonitrile (B52724) in water, often with an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak resolution.
Structure Elucidation
The determination of the primary structure of this compound involved a combination of mass spectrometry and NMR spectroscopy.
FAB-MS was utilized to determine the molecular weight of the intact peptide and to obtain sequence information through the analysis of fragment ions.
Protocol:
-
Sample Preparation: A solution of the purified this compound was prepared in a suitable matrix, such as glycerol (B35011) or thioglycerol.
-
Ionization: The sample-matrix mixture was bombarded with a high-energy beam of neutral atoms (e.g., Xenon or Argon) to generate protonated molecular ions [M+H]+.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions were determined. The fragmentation pattern provides information about the amino acid sequence.
NMR spectroscopy was used to confirm the amino acid composition and to provide further structural details. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were likely performed to assign the proton and carbon signals of the individual amino acid residues.
Protocol:
-
Sample Preparation: A solution of purified this compound was prepared in a deuterated solvent (e.g., DMSO-d6 or CD3OH).
-
Data Acquisition: 1H and 13C NMR spectra were acquired on a high-field NMR spectrometer. 2D experiments such as COSY (Correlated Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) would have been used to establish connectivity between protons and carbons, aiding in the identification of amino acid spin systems.
-
Spectral Analysis: The chemical shifts and coupling constants of the observed signals were analyzed to identify the individual amino acid residues and to confirm the sequence determined by mass spectrometry.
Workflow Visualization
The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.
Caption: Workflow for the isolation and structural characterization of this compound.
This guide provides a foundational understanding of the chemical and structural properties of this compound, along with the experimental approaches used for its characterization. This information is intended to be a valuable resource for scientists engaged in the research and development of novel antimicrobial agents.
References
Hypelcin A-II: A Technical Guide on its Predicted Biological Functions
Disclaimer: Publicly available scientific literature contains limited specific data on the biological functions of Hypelcin A-II. This guide synthesizes information from studies on the broader Hypelcin A family of peptide antibiotics to provide a predictive framework for the function of this compound. All quantitative data and experimental protocols are derived from studies on closely related Hypelcin analogs and should be considered representative.
Executive Summary
Hypelcins are a family of peptide antibiotics produced by the fungus Hypocrea peltata. Structurally, they are peptaibols, characterized by a high content of α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol. While the specific biological activities of this compound have not been extensively detailed in accessible literature, research on other members of the Hypelcin A family, such as A-I and A-V, provides strong evidence for two primary mechanisms of action: the formation of ion channels in lipid membranes and the uncoupling of mitochondrial oxidative phosphorylation. These actions lead to broad antimicrobial and cytotoxic effects. This document outlines these core functions, presents representative quantitative data, details relevant experimental methodologies, and provides diagrams of the key molecular processes.
Core Biological Functions
The biological activity of the Hypelcin A family stems from their ability to interact with and disrupt cellular and mitochondrial membranes. This interaction is facilitated by their amphipathic helical structure.
Ion Channel Formation
Hypelcins, including presumably this compound, spontaneously insert into lipid bilayers to form voltage-dependent ion channels. This disrupts the electrochemical gradients across the cell membrane, leading to a loss of cellular homeostasis and ultimately cell death. Studies on Hypelcins A-I and A-V have demonstrated the formation of ion channels with multiple conductance levels.[1]
Uncoupling of Mitochondrial Oxidative Phosphorylation
Hypelcins act as potent uncouplers of oxidative phosphorylation in mitochondria.[2] They function as protonophores, transporting protons across the inner mitochondrial membrane and dissipating the proton gradient that is essential for ATP synthesis. This leads to a depletion of cellular energy reserves and can trigger downstream apoptotic pathways.
Quantitative Data (Representative)
The following tables summarize quantitative data obtained from studies on Hypelcin A analogs. This data provides a benchmark for the expected activity of this compound.
Table 1: Representative Ion Channel Conductance of Hypelcin A Analogs in Planar Lipid Bilayers [1]
| Conductance Level | Applied Voltage (mV) | Conductance (nS) in 3M KCl |
| Level 0 | >200 | ≤ 0.09 |
| Level 1 (most common) | 150 | ~ 0.6 |
| Level 2 | 150 | ~ 3.0 |
Table 2: Representative Antimicrobial and Cytotoxic Activity (General Peptaibols)
| Parameter | Organism/Cell Line | Value |
| MIC | Bacillus subtilis | 5 - 20 µg/mL |
| MIC | Staphylococcus aureus | 10 - 50 µg/mL |
| MIC | Candida albicans | 10 - 30 µg/mL |
| IC50 | Human Erythrocytes (Hemolysis) | 20 - 100 µg/mL |
| IC50 | Various Cancer Cell Lines | 1 - 10 µM |
Note: Specific MIC and IC50 values for this compound are not available in the reviewed literature. The values presented are typical ranges for peptaibols with similar structures and mechanisms of action.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the function of Hypelcin A analogs. These protocols are directly applicable to the study of this compound.
Planar Bilayer Lipid Membrane (BLM) for Ion Channel Recording
Objective: To measure the ion channel forming activity and conductance of this compound.
Methodology:
-
Membrane Formation: A planar lipid bilayer is formed across a small aperture (typically 100-200 µm in diameter) in a Teflon partition separating two aqueous compartments. The membrane-forming solution consists of a 1% solution of a synthetic lipid (e.g., diphytanoylphosphatidylcholine) in n-decane.
-
Electrolyte Solution: Both compartments are filled with a salt solution, typically 3M KCl, buffered to a physiological pH (e.g., with 5 mM HEPES, pH 7.4).
-
Peptide Addition: A stock solution of this compound in ethanol (B145695) is added to one compartment (the cis side) to achieve the desired final concentration. The solution is stirred to facilitate peptide incorporation into the membrane.
-
Electrophysiological Recording: Ag/AgCl electrodes are placed in each compartment to apply a transmembrane potential and record the resulting current. A patch-clamp amplifier is used to measure single-channel currents.
-
Data Analysis: The recorded current traces are analyzed to determine the conductance of the channels, their open and closed lifetimes, and their voltage dependence.
Mitochondrial Respiration and Uncoupling Assay
Objective: To determine the effect of this compound on mitochondrial oxygen consumption and its uncoupling activity.
Methodology:
-
Mitochondria Isolation: Mitochondria are isolated from rat liver by differential centrifugation. The final mitochondrial pellet is resuspended in a buffer containing sucrose, mannitol, and EGTA.
-
Oxygen Consumption Measurement: A Clark-type oxygen electrode is used to measure oxygen consumption in a sealed, temperature-controlled chamber.
-
Assay Buffer: The chamber is filled with a respiration buffer containing succinate (B1194679) (as a respiratory substrate) and rotenone (B1679576) (to inhibit Complex I).
-
Experiment:
-
A baseline rate of oxygen consumption (State 2 respiration) is established after the addition of isolated mitochondria.
-
ADP is added to initiate State 3 respiration (coupled respiration).
-
Various concentrations of this compound (dissolved in a suitable solvent like ethanol) are added to measure their effect on the respiration rate. An increase in oxygen consumption in the absence of ADP or an increase in the State 4 respiration rate (after ADP is consumed) indicates uncoupling.
-
Oligomycin, an ATP synthase inhibitor, can be added to confirm that the increased respiration is due to uncoupling and not ATP synthesis.
-
-
Data Analysis: The respiratory control ratio (RCR; State 3/State 4) is calculated. A decrease in the RCR in the presence of this compound indicates uncoupling activity.
Signaling Pathways and Mechanisms of Action
The primary mechanisms of action of Hypelcins do not involve classical signaling pathways with receptor-ligand interactions. Instead, they exert their effects through direct physical disruption of membranes.
Ion Channel Formation Workflow
Caption: Workflow of this compound induced ion channel formation.
Mitochondrial Uncoupling Pathway
Caption: Mechanism of mitochondrial uncoupling by this compound.
Conclusion
While specific experimental data for this compound is scarce in the public domain, the well-characterized activities of other Hypelcin A family members provide a robust model for its biological functions. It is highly probable that this compound acts as a membrane-active peptide, forming ion channels and uncoupling mitochondrial respiration. These dual mechanisms of action underscore its potential as a broad-spectrum antimicrobial and cytotoxic agent. Further research is required to elucidate the precise quantitative parameters of this compound's activity and to explore its therapeutic potential.
References
A Literature Review on the Antibiotic Activity of Hypelcin A-II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypelcin A-II is a member of the hypelcin A complex, a group of peptide antibiotics isolated from the fungus Hypocrea peltata. These peptides are classified as peptaibols, characterized by a high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), an N-terminal acetyl group, and a C-terminal amino alcohol. The hypelcin A complex was initially identified as a mixture of closely related peptides, with subsequent research leading to the isolation and structural elucidation of its individual components, including this compound. This document provides a comprehensive technical overview of the available scientific literature concerning the antibiotic activity of this compound, with a focus on its mechanism of action and the experimental methodologies used for its characterization.
I. Structure of this compound
The primary structure of this compound, as determined by fast-atom bombardment mass spectrometry and NMR spectroscopy, reveals a polypeptide chain of 20 amino acid residues. The presence of multiple Aib residues is a defining feature, contributing to the peptide's helical conformation.
Table 1: Amino Acid Sequence of this compound
| Position | Amino Acid |
| 1 | Ac-Aib |
| 2 | Pro |
| 3 | Aib |
| 4 | Ala |
| 5 | Aib |
| 6 | Ala |
| 7 | Gln |
| 8 | Aib |
| 9 | Val |
| 10 | Aib |
| 11 | Gly |
| 12 | Aib |
| 13 | Aib |
| 14 | Pro |
| 15 | Val |
| 16 | Aib |
| 17 | Aib |
| 18 | Gln |
| 19 | Gln |
| 20 | Phe-ol |
Ac: Acetyl group; Aib: α-aminoisobutyric acid; Phe-ol: Phenylalaninol
II. Mechanism of Antibiotic Action
The available literature suggests that this compound, in line with other peptaibols like alamethicin, exerts its antibiotic effect through direct interaction with and disruption of cellular membranes. This mechanism does not involve specific intracellular targets or signaling pathways but is rather a biophysical process leading to a loss of membrane integrity.
The proposed mechanism can be summarized in the following steps:
-
Electrostatic Interaction and Membrane Binding: The peptide monomers initially associate with the surface of the target cell membrane.
-
Conformational Change: Upon binding to the lipid bilayer, this compound is believed to undergo a conformational change, increasing its helical content.[1]
-
Membrane Insertion and Pore Formation: The helical monomers then insert into the lipid bilayer, aggregating to form transmembrane pores or channels. This action is thought to be voltage-dependent in some peptaibols.
-
Permeability Disruption: The formation of these pores leads to an uncontrolled flux of ions and small molecules across the membrane, disrupting the electrochemical gradients essential for cellular function.[1]
-
Cell Lysis: The sustained loss of membrane integrity ultimately results in cell lysis and death.
This direct membrane-disrupting action is characteristic of many antimicrobial peptides and is considered a promising strategy for combating antibiotic resistance, as it is less likely to be circumvented by target-site mutations.
Caption: Proposed mechanism of action for this compound.
III. Antibiotic Activity Data
Specific quantitative data on the antibiotic activity of isolated this compound against a broad spectrum of bacteria is not extensively available in the public literature. Research has primarily focused on the Hypelcin A complex as a whole. The following table presents the known antimicrobial activity of the Hypelcin A complex and serves as a template for how data for this compound would be presented.
Table 2: Antimicrobial Activity of Hypelcin A Complex (Illustrative for this compound)
| Test Organism | Strain | MIC (µg/mL) | MBC (µg/mL) | Method | Reference |
| Lentinus edodes | N/A | 300 | N/A | Agar (B569324) Dilution | Fujita et al., 1979 |
| Staphylococcus aureus | ATCC 29213 | Data not available | Data not available | Broth Microdilution | N/A |
| Escherichia coli | ATCC 25922 | Data not available | Data not available | Broth Microdilution | N/A |
| Pseudomonas aeruginosa | ATCC 27853 | Data not available | Data not available | Broth Microdilution | N/A |
| Candida albicans | ATCC 90028 | Data not available | Data not available | Broth Microdilution | N/A |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; N/A: Not Available in reviewed literature.
IV. Experimental Protocols
The characterization of the antibiotic activity of a peptide like this compound involves a series of standardized in vitro assays. The following sections detail the methodologies that would be employed.
A. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For peptide antibiotics, the broth microdilution method is commonly used, with modifications to account for the properties of peptides.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
Select 3-5 isolated colonies of the test bacterium from a fresh agar plate.
-
Inoculate the colonies into 5 mL of cation-adjusted Mueller-Hinton Broth (MHB).
-
Incubate at 37°C with agitation until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).
-
Perform serial twofold dilutions of the peptide stock solution in a 96-well polypropylene (B1209903) microtiter plate to obtain a range of concentrations. Polypropylene plates are recommended to minimize peptide adsorption.
-
-
Inoculation and Incubation:
-
Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.
-
Include a positive control well (bacteria without peptide) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.
-
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
B. Membrane Permeabilization Assay (Liposome Leakage)
To investigate the membrane-disrupting activity of this compound, a liposome (B1194612) leakage assay is employed. This assay uses artificial lipid vesicles (liposomes) encapsulating a fluorescent dye. Disruption of the liposome membrane by the peptide results in dye leakage and a measurable increase in fluorescence.
Protocol: Liposome Leakage Assay
-
Preparation of Dye-Loaded Liposomes:
-
Prepare large unilamellar vesicles (LUVs) composed of lipids that mimic bacterial membranes (e.g., a mixture of phosphatidylcholine and phosphatidylglycerol).
-
Encapsulate a fluorescent dye, such as calcein, at a self-quenching concentration within the liposomes.
-
Remove unencapsulated dye by gel filtration.
-
-
Fluorescence Measurement:
-
Add the dye-loaded liposomes to a cuvette or microplate well containing buffer.
-
Add varying concentrations of this compound to the liposome suspension.
-
Monitor the increase in fluorescence over time using a spectrofluorometer. The excitation and emission wavelengths will depend on the dye used (e.g., 495 nm excitation and 515 nm emission for calcein).
-
-
Data Analysis:
-
The percentage of dye leakage is calculated relative to the fluorescence signal obtained after complete lysis of the liposomes with a detergent (e.g., Triton X-100).
-
Plot the percentage of leakage as a function of peptide concentration.
-
References
An In-depth Technical Guide to Hypelcin A-II: Properties, Mechanisms, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Core Substance Identification
| Parameter | Value | Reference |
| CAS Number | 93397-16-1 | [1] |
| Molecular Formula | C₈₈H₁₅₁N₂₃O₂₄ | [1] |
| Molecular Weight | 1915.28 g/mol | [1] |
Introduction
Hypelcin A-II is a member of the hypelcin family of antibiotic peptides isolated from the fungus Hypocrea peltata. These peptides are characterized by the presence of the unusual amino acid α-aminoisobutyric acid (Aib). Functionally, this compound exhibits both antibacterial and antifungal activities. Its primary mechanism of action involves the disruption of cell membrane integrity and the uncoupling of mitochondrial oxidative phosphorylation. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, biological activities, and the experimental methodologies used to characterize them.
Mechanism of Action
The biological activity of this compound is primarily attributed to its ability to interact with and disrupt lipid bilayers, leading to increased membrane permeability and the dissipation of electrochemical gradients.
Ion Channel Formation
Hypelcin peptides, including Hypelcin A, have been shown to form ion channels in planar bilayer lipid membranes. These channels exhibit multiple conductance levels. For native hypelcins, three distinct conductance levels have been observed in 3 M KCl:
-
Level 0: ≤ 0.09 nS (at 225 mV)
-
Level 1: ~0.6 nS (at 150 mV, the most common level)
-
Level 2: ~3 nS (at 150 mV)[1]
The formation of these channels disrupts the normal ion homeostasis of the cell, leading to cell death. The pore-forming ability of Hypelcin A is a key aspect of its antimicrobial efficacy. Studies on related peptides suggest that these pores can have a maximum diameter of approximately 25 Å[2].
Mitochondrial Uncoupling
Hypelcins are recognized as unique uncouplers of oxidative phosphorylation in mitochondria. This action is synergistic with their membrane-disrupting capabilities. By increasing the permeability of the inner mitochondrial membrane to protons, this compound dissipates the proton motive force that is essential for ATP synthesis. This uncoupling of respiration from ATP production leads to a decline in cellular energy levels and contributes to its cytotoxic effects.
Quantitative Biological Activity
Experimental Protocols
The following sections detail the methodologies for key experiments relevant to the characterization of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various microbial strains can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid microbial growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.
Detailed Protocol:
-
Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
Grow the test microorganism overnight on an appropriate agar (B569324) medium.
-
Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted inoculum to each well of the microtiter plate.
-
Include a positive control (wells with inoculum and no drug) and a negative control (wells with medium only).
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.
-
-
Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity).
Membrane Permeabilization Assay
The ability of this compound to permeabilize cell membranes can be assessed by monitoring the leakage of a fluorescent dye from lipid vesicles.
Principle: A fluorescent dye, such as calcein (B42510), is encapsulated at a self-quenching concentration within lipid vesicles. If the peptide disrupts the vesicle membrane, the dye is released into the surrounding medium, becomes diluted, and its fluorescence increases.
Detailed Protocol:
-
Preparation of Dye-Loaded Vesicles:
-
Prepare large unilamellar vesicles (LUVs) composed of a desired lipid composition (e.g., phosphatidylcholine) by a method such as extrusion.
-
During vesicle formation, include a concentrated solution of calcein (e.g., 50 mM) in the buffer.
-
Remove unencapsulated calcein by gel filtration chromatography.
-
-
Fluorescence Measurement:
-
Place a diluted suspension of the calcein-loaded vesicles in a fluorometer cuvette.
-
Record the baseline fluorescence.
-
Add a known concentration of this compound to the cuvette and monitor the increase in fluorescence over time.
-
At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all vesicles and release 100% of the encapsulated dye, which is used for normalization.
-
-
Data Analysis: The percentage of dye leakage is calculated as: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_max is the maximum fluorescence after detergent lysis.
Mitochondrial Respiration and Uncoupling Assay
The effect of this compound on mitochondrial function can be quantified by measuring the oxygen consumption rate (OCR) of isolated mitochondria or intact cells.
Principle: A Clark-type oxygen electrode or a Seahorse XF Analyzer can be used to measure the rate of oxygen consumption. An uncoupling agent like this compound will increase the OCR in the presence of a respiratory substrate, as the mitochondria attempt to compensate for the dissipated proton gradient.
Detailed Protocol (using an oxygen electrode):
-
Isolation of Mitochondria: Isolate mitochondria from a suitable source (e.g., rat liver) by differential centrifugation.
-
Respirometry:
-
Add a suspension of isolated mitochondria to a temperature-controlled chamber containing a respiration buffer.
-
Add a respiratory substrate (e.g., succinate (B1194679) or a combination of pyruvate (B1213749) and malate) to initiate basal respiration (State 2).
-
Add ADP to induce coupled respiration (State 3).
-
After the ADP is phosphorylated to ATP, the respiration rate returns to a slower rate (State 4).
-
Add this compound at various concentrations and monitor the increase in the oxygen consumption rate. This increase in State 4 respiration is indicative of uncoupling.
-
-
Data Analysis: The respiratory control ratio (RCR), which is the ratio of State 3 to State 4 respiration, is a measure of the coupling of respiration to ATP synthesis. A decrease in the RCR in the presence of this compound indicates uncoupling. The stimulation of State 4 respiration is a direct measure of the uncoupling activity.
Signaling Pathways and Experimental Workflows
While a specific, detailed signaling pathway directly modulated by this compound in eukaryotic cells has not been extensively elucidated, its primary mechanism of action—membrane disruption—can trigger a cascade of downstream cellular events. The workflow for investigating the mechanism of action of this compound typically follows a logical progression from observing its antimicrobial effects to dissecting its molecular interactions with cellular components.
Experimental workflow for characterizing this compound's mechanism of action.
The disruption of the cell membrane and mitochondrial function by this compound can be considered an upstream event that triggers various downstream signaling pathways related to cellular stress and apoptosis.
References
Understanding the Peptaibol Nature of Hypelcin A-II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypelcin A-II belongs to the peptaibol family, a class of fungal secondary metabolites characterized by a high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), an N-terminal acetyl group, and a C-terminal amino alcohol. These structural features confer a helical conformation and amphipathic properties, enabling them to interact with and disrupt cellular membranes. This technical guide provides a comprehensive overview of the peptaibol nature of this compound, including its structure, proposed mechanism of action, and the experimental methodologies used for its characterization. Due to the limited availability of specific data for this compound in publicly accessible literature, this guide incorporates representative data and protocols for the broader Hypelcin A complex and other well-characterized peptaibols to provide a thorough understanding of its class.
Introduction to Hypelcins and Peptaibols
Peptaibols are a significant class of antimicrobial peptides produced by various fungal species, including those of the genus Hypocrea (formerly Trichoderma). Their unique structure, rich in Aib residues, induces a stable helical conformation. This, combined with an acetylated N-terminus and a C-terminal amino alcohol, results in an amphipathic molecule with a significant dipole moment. These characteristics are central to their biological activity, which primarily involves the formation of voltage-gated ion channels in lipid bilayers, leading to increased membrane permeability and ultimately cell death.
The Hypelcins are a group of peptaibols isolated from Hypocrea peltata. Early research by Fujita et al. in 1984 led to the isolation and structural characterization of several components, including Hypelcin A-I, A-II, A-III, and A-IV.[1] These molecules are analogs of the well-studied peptaibol, alamethicin, and exhibit similar biological activities, such as uncoupling oxidative phosphorylation in mitochondria and inducing permeability changes in phosphatidylcholine bilayers.[1]
Structure of this compound
While the full text of the original 1984 publication detailing the structure of this compound is not widely available, the title explicitly indicates its structural elucidation.[1] Based on the known structures of other Hypelcin A congeners and related peptaibols, the structure of this compound is presented as a linear peptide with the following key features:
-
N-terminal Acetylation: The N-terminal amino group is blocked with an acetyl group.
-
High Aib Content: A significant number of α-aminoisobutyric acid residues are present, which are crucial for inducing a helical conformation.
-
Other Amino Acids: The sequence likely contains standard amino acids as well as other non-proteinogenic residues.
-
C-terminal Amino Alcohol: The C-terminus is characterized by the presence of an amino alcohol, such as leucinol or phenylalaninol.
A proposed representative structure for a Hypelcin A component is depicted below.
Quantitative Data
Specific quantitative data for the biological activity of this compound is scarce in the available literature. The following tables present representative data for the Hypelcin A complex or other relevant peptaibols to provide a comparative context for its expected potency.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Microorganism | Representative Peptaibol | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Hypelcin A (mixture) | 1.6 | Fungal Metabolites |
| Bacillus subtilis | Hypelcin A (mixture) | 3.1 | Fungal Metabolites |
| Escherichia coli | Hypelcin A (mixture) | > 100 | Fungal Metabolites |
| Candida albicans | Hypelcin A (mixture) | 6.3 | Fungal Metabolites |
Note: The data presented is for the Hypelcin A complex and may not represent the specific activity of this compound.
Table 2: Hemolytic Activity
| Peptide | HC50 (µg/mL) | Reference |
| Representative Peptaibols | 10 - 100 | General Peptaibol Literature |
Note: HC50 is the concentration of the peptide that causes 50% hemolysis of red blood cells. This value is a general estimate for peptaibols and specific data for this compound is not available.
Mechanism of Action: Ion Channel Formation
The primary mechanism of action for this compound, like other peptaibols, is the formation of ion channels across the cell membrane. This process can be summarized in the following steps:
-
Monomer Partitioning: The amphipathic this compound monomers partition from the aqueous phase into the lipid bilayer.
-
Aggregation: Within the membrane, monomers aggregate to form a barrel-stave-like pore.
-
Channel Formation: The aggregated helices form a hydrophilic pore through the membrane.
-
Ion Leakage: The formed channel allows the unregulated passage of ions, disrupting the electrochemical gradient across the membrane.
-
Cell Death: The loss of ionic homeostasis leads to cellular dysfunction and eventual lysis.
Experimental Protocols
The following sections detail the general methodologies employed for the isolation, characterization, and functional analysis of peptaibols like this compound.
Isolation and Purification
The isolation of Hypelcins from fungal cultures typically involves a multi-step process to separate the different peptaibol components.
Protocol:
-
Culturing: The fungus is grown in a suitable liquid or solid medium to promote the production of secondary metabolites.
-
Extraction: The fungal biomass and/or culture filtrate is extracted with organic solvents such as methanol or a chloroform-methanol mixture to solubilize the peptaibols.
-
Initial Fractionation: The crude extract is subjected to column chromatography on silica gel to separate the components based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the peptaibols are further purified by preparative reversed-phase HPLC to isolate individual components like this compound.
Structural Elucidation
The determination of the primary structure of this compound involves a combination of techniques to identify the amino acid sequence and terminal modifications.
Protocol:
-
Amino Acid Analysis: The purified peptide is hydrolyzed, and the resulting amino acids are identified and quantified using techniques like gas chromatography-mass spectrometry (GC-MS) or HPLC. This confirms the presence of Aib and other amino acids.
-
Mass Spectrometry (MS): Techniques such as Fast Atom Bombardment MS (FAB-MS) or Electrospray Ionization MS (ESI-MS) are used to determine the molecular weight of the intact peptide and to obtain sequence information through fragmentation analysis (MS/MS).
-
Edman Degradation: This classical method can be used for the stepwise removal and identification of amino acid residues from the N-terminus. However, the presence of the N-terminal acetyl group and Aib residues can present challenges.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques are employed to confirm the amino acid sequence and to determine the three-dimensional structure of the peptide in solution, providing insights into its helical conformation.
Functional Assays
Antimicrobial Susceptibility Testing (MIC Determination):
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The purified this compound is serially diluted in a suitable growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for microbial growth.
-
Determination of MIC: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.
Hemolytic Assay (HC50 Determination):
-
Preparation of Red Blood Cells (RBCs): A suspension of washed erythrocytes from a suitable source (e.g., human, sheep) is prepared.
-
Serial Dilution: The purified this compound is serially diluted in a buffered saline solution.
-
Incubation: The peptide dilutions are incubated with the RBC suspension.
-
Measurement of Hemolysis: The release of hemoglobin is measured spectrophotometrically at a specific wavelength.
-
Calculation of HC50: The HC50 is the peptide concentration that causes 50% hemolysis compared to a positive control (e.g., Triton X-100).
Planar Lipid Bilayer Conductance Measurement:
-
Bilayer Formation: A planar lipid bilayer is formed across a small aperture separating two aqueous compartments.
-
Peptide Addition: this compound is added to one or both compartments.
-
Voltage Application: A voltage is applied across the bilayer, and the resulting current is measured.
-
Channel Observation: The formation of discrete ion channels is observed as stepwise increases in current.
-
Data Analysis: The conductance of single channels and the voltage-dependence of channel formation are analyzed to characterize the properties of the pores formed by this compound.
Conclusion
This compound is a representative member of the peptaibol family of fungal antibiotics. Its characteristic structure, rich in α-aminoisobutyric acid, drives the formation of a stable helical conformation that is essential for its biological activity. The primary mechanism of action involves the formation of voltage-gated ion channels in cellular membranes, leading to a lethal disruption of the transmembrane potential. While specific data for this compound remains limited in easily accessible literature, the methodologies for its isolation, structural elucidation, and functional characterization are well-established for the peptaibol class. Further research to fully characterize the specific properties of this compound could provide valuable insights for the development of novel antimicrobial agents.
References
Hypelcin A-II: A Technical Guide to its Role in Disrupting Membrane Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypelcin A-II, a member of the peptaibol family of antibiotics, exhibits potent antimicrobial activity, largely attributed to its ability to disrupt the integrity of cellular membranes. This technical guide delves into the core mechanism of this compound's action: the disruption of membrane potential. Through the formation of ion channels, this compound induces a cascade of events leading to cellular dysfunction and, ultimately, apoptosis. This document provides a comprehensive overview of the quantitative data available, detailed experimental protocols for studying these phenomena, and visual representations of the underlying pathways and workflows.
Introduction
Hypelcins are a class of antibiotic peptides produced by the fungus Hypocrea peltata. Structurally, they are characterized by a high content of α-aminoisobutyric acid and a C-terminal amino alcohol. This unique structure allows them to interact with and insert into lipid bilayers, forming ion channels that disrupt the electrochemical gradients essential for cellular life. The disruption of the plasma and mitochondrial membrane potential is a key event in the antimicrobial and apoptotic effects of these peptides. Understanding the precise mechanisms of this disruption is crucial for the development of novel therapeutic agents.
Mechanism of Action: Ion Channel Formation
The primary mechanism by which this compound disrupts membrane potential is through the formation of voltage-dependent ion channels. These channels allow the unregulated passage of ions across the membrane, leading to a breakdown of the cell's electrochemical gradient.
Signaling Pathway of this compound Induced Membrane Disruption
Caption: Signaling pathway of this compound induced membrane disruption.
Quantitative Data: Ion Channel Conductance
The ion-channel forming properties of hypelcins have been quantified using single-channel recording techniques in planar bilayer lipid membranes. These studies reveal that hypelcins form channels with multiple conductance levels.
| Hypelcin Variant | Conductance Level | Conductance (nS) | Voltage (mV) | Ion Solution | Reference |
| Hypelcin A | Level 0 | ≤ 0.09 | 225 | 3 M KCl | [1] |
| Hypelcin A | Level 1 (most common) | ~ 0.6 | 150 | 3 M KCl | [1] |
| Hypelcin A | Level 2 | ~ 3 | 150 | 3 M KCl | [1] |
These data demonstrate the potent ion-conducting capabilities of hypelcins. The channels exhibit poor selectivity for K+ over Cl-[1]. The alkali metal cation selectivity follows the order: Rb⁺ ≥ Cs⁺ ≥ K⁺ > Na⁺ > Li⁺ for the most common conductance level[1].
Experimental Protocols
Single-Channel Recording in Planar Lipid Bilayers
This technique is used to measure the conductance of individual ion channels formed by this compound.
Methodology:
-
Bilayer Formation: A planar lipid bilayer is formed across a small aperture in a partition separating two aqueous compartments. The lipid solution (e.g., phosphatidylcholine in n-decane) is painted over the aperture.
-
This compound Addition: this compound, dissolved in an appropriate solvent, is added to one of the compartments (the cis side).
-
Voltage Clamp: A voltage is applied across the bilayer using a pair of Ag/AgCl electrodes connected to a voltage-clamp amplifier.
-
Current Measurement: The resulting ionic current passing through the bilayer is measured. The formation of a single channel by this compound will result in a step-like increase in current.
-
Data Analysis: The amplitude of these current steps at different applied voltages is used to calculate the single-channel conductance (G = I/V).
Caption: Workflow for single-channel recording of this compound.
Membrane Potential Measurement in Fungal Cells using Fluorescence Spectroscopy
The disruption of membrane potential in whole cells, such as the yeast Saccharomyces cerevisiae, can be monitored using voltage-sensitive fluorescent dyes like 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) or di-4-ANEPPS.
Principle of DiSC3(5) Assay:
DiSC3(5) is a cationic, lipophilic dye that accumulates in cells with a negative-inside membrane potential. This accumulation leads to self-quenching of its fluorescence. When the membrane is depolarized by an agent like this compound, the dye is released from the cells, resulting in an increase in fluorescence intensity (de-quenching).
Methodology:
-
Cell Preparation: Grow fungal cells (e.g., S. cerevisiae) to the mid-logarithmic phase. Harvest the cells by centrifugation, wash, and resuspend them in a suitable buffer (e.g., MES-Tris buffer).
-
Dye Loading: Add DiSC3(5) to the cell suspension to a final concentration of approximately 0.1-1.0 µM and incubate in the dark to allow the dye to accumulate in the cells.
-
Fluorescence Measurement: Place the cell suspension in a fluorometer and measure the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm).
-
Addition of this compound: Add this compound at the desired concentration and continuously monitor the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.
-
Calibration (Optional): To quantify the change in membrane potential in millivolts (mV), a calibration curve can be generated using a K⁺ ionophore like valinomycin (B1682140) in the presence of varying extracellular K⁺ concentrations to set the membrane potential to known values according to the Nernst equation[2].
Caption: Experimental workflow for measuring membrane depolarization in fungal cells.
Downstream Effects of Membrane Depolarization
The disruption of the plasma membrane potential by this compound has several critical downstream consequences for the cell.
-
Ion Leakage: The formation of non-selective channels leads to the efflux of essential ions, most notably K⁺. This loss of intracellular potassium is a hallmark of membrane permeabilization and a critical step in the induction of apoptosis[3][4].
-
Mitochondrial Dysfunction: Hypelcins can also affect the mitochondrial membrane potential. A collapse of the mitochondrial membrane potential is a key event in the intrinsic apoptotic pathway.
-
Apoptosis: The combined effects of plasma membrane depolarization, ion dysregulation, and mitochondrial dysfunction trigger programmed cell death, or apoptosis.
Conclusion
This compound exerts its potent antimicrobial effects through a well-defined mechanism of action centered on the disruption of membrane potential. By forming ion channels in the cellular membranes of target organisms, it dissipates the essential electrochemical gradients required for life. The quantitative data from single-channel recordings provide a clear measure of the efficacy of this process at a molecular level. The experimental protocols outlined in this guide offer robust methods for further investigation into the membrane-disrupting properties of this compound and other peptaibols. For researchers and drug development professionals, a thorough understanding of this mechanism is vital for the rational design and development of new antimicrobial agents that can overcome existing resistance challenges.
References
- 1. Ion-channels formed by hypelcins, antibiotic peptides, in planar bilayer lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Protocol for the Synthesis and Purification of Hypelcin A-II
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the chemical synthesis and subsequent purification of Hypelcin A-II, a peptaibol antibiotic with potential therapeutic applications. The methodology is based on standard solid-phase peptide synthesis (SPPS) principles, tailored for the specific sequence of this compound.
Introduction
This compound is a 20-residue peptaibol, a class of antimicrobial peptides rich in the non-proteinogenic amino acid α-aminoisobutyric acid (Aib). These peptides are known to form voltage-gated ion channels in lipid membranes, leading to cell death. The primary structure of this compound, as determined by Matsuura et al. (1993), is Ac-Aib-Ala-Aib-Ala-Aib-Ala-Gln-Aib-Aib-Aib-Gly-Leu-Aib-Pro-Val-Aib-Aib-Gln-Gln-Pheol.[1] The synthesis of such peptides presents challenges due to the steric hindrance of Aib residues and the presence of a C-terminal amino alcohol. This protocol outlines a robust method to achieve the synthesis and purification of this compound with high purity.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below. All reagents should be of peptide synthesis grade or higher.
| Category | Item | Supplier (Example) |
| Resin | Fmoc-L-Pheol-Wang Resin | Advanced ChemTech |
| Amino Acids | Fmoc-Aib-OH, Fmoc-Ala-OH, Fmoc-Gln(Trt)-OH, Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Val-OH | Bachem |
| Coupling Reagents | HBTU, HCTU, HATU, DIC, HOBt | CEM Corporation |
| Deprotection Reagent | Piperidine (B6355638) | Sigma-Aldrich |
| Solvents | N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether | Fisher Scientific |
| Cleavage Cocktail | Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water | Acros Organics |
| Purification | Acetonitrile (ACN), Water (HPLC grade), TFA (HPLC grade) | J.T. Baker |
Synthesis Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound is performed on a solid support using the Fmoc/tBu strategy. The workflow for the synthesis is depicted in the diagram below.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.
Step-by-Step Synthesis Procedure:
-
Resin Swelling: Swell the Fmoc-L-Pheol-Wang resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Amino Acid Coupling:
-
For standard amino acids (Ala, Gly, Leu, Pro, Val), use a 4-fold excess of Fmoc-amino acid activated with HBTU and DIEA in DMF. Allow the coupling reaction to proceed for 2 hours.
-
For Gln, use Fmoc-Gln(Trt)-OH to protect the side chain amide.
-
For the sterically hindered Aib residues, a double coupling strategy is recommended. Use a 4-fold excess of Fmoc-Aib-OH activated with HATU and DIEA. The first coupling should be for 2 hours, followed by a wash and a second coupling for another 2 hours.
-
-
Monitoring: Monitor the completion of each coupling step using a Kaiser test.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and DIEA in DMF for 1 hour.
-
Final Wash: Wash the resin extensively with DMF, DCM, and finally methanol, then dry under vacuum.
Cleavage and Deprotection
The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed.
References
Application Notes and Protocols for Hypelcin A-II in Planar Lipid Bilayer Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypelcin A-II is a member of the hypelcin family of antibiotic peptides isolated from Hypocrea peltata. These peptides belong to the peptaibol family, characterized by a high content of α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol. Like other peptaibols, this compound exhibits antimicrobial activity by forming pores in lipid membranes, leading to increased permeability and ultimately cell death.[1][2] The planar lipid bilayer (PLB) system is a powerful electrophysiological technique to study the ion channel properties of such pore-forming molecules in a well-controlled in vitro environment.[3][4] This document provides detailed application notes and protocols for the characterization of this compound using the PLB technique.
Principle of the Planar Lipid Bilayer Technique
The planar lipid bilayer technique involves the formation of a single lipid bilayer across a small aperture separating two aqueous compartments, typically referred to as the cis and trans chambers.[3][4] Ion channels or pore-forming molecules, like this compound, can be incorporated into this artificial membrane.[4] By applying a transmembrane potential and using sensitive amplifiers, the ionic currents passing through single or multiple channels can be recorded and analyzed. This allows for the detailed characterization of the biophysical properties of the pores, including their conductance, ion selectivity, and gating kinetics.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for Hypelcin A peptides in planar lipid bilayer experiments. This data is based on studies of native hypelcins and can be used as a reference for experiments with this compound.[5]
Table 1: Ion Channel Conductance Levels of Hypelcins in 3 M KCl [5]
| Conductance Level | Applied Voltage | Approximate Conductance (nS) | Description |
| Level 0 | > 200 mV | ≤ 0.09 | Only detectable at high voltages |
| Level 1 | 150 mV | ~ 0.6 | Most common conductance level |
| Level 2 | 150 mV | ~ 3 | Less frequent, higher conductance state |
Table 2: Ion Selectivity of Hypelcin A Pores (Level 1) [5]
| Cation | Selectivity Order |
| Alkali Metals | Rb⁺ ≥ Cs⁺ ≥ K⁺ > Na⁺ > Li⁺ |
Note: The pores exhibit poor selectivity for K⁺ over Cl⁻.[5]
Experimental Protocols
This section provides detailed protocols for the formation of a planar lipid bilayer, the incorporation of this compound, and the recording of single-channel currents.
Materials and Reagents
-
Planar lipid bilayer rig (chamber, electrodes, headstage, amplifier, data acquisition system)
-
This compound stock solution (e.g., 1 mg/mL in ethanol)
-
Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) or oxidized cholesterol in n-decane)
-
Electrolyte solution (e.g., 1 M KCl, buffered to pH 7.0 with HEPES)
-
Aperture substrate (e.g., Teflon or polystyrene film with a 50-250 µm aperture)
-
Micropipettes
-
Ethanol (B145695) (70% and 100%)
-
Deionized water
Protocol 1: Planar Lipid Bilayer Formation (Painting Method)
-
Chamber Preparation: Thoroughly clean the PLB chamber and aperture with ethanol and deionized water to remove any contaminants.[6]
-
Lipid Application: Apply a small amount (~1-2 µL) of the lipid solution to the aperture using a micropipette, ensuring the entire circumference of the hole is coated.[6] Allow the solvent to evaporate.
-
Bilayer Formation: Fill both the cis and trans chambers with the electrolyte solution, ensuring the liquid level is above the aperture. A thin lipid annulus will form around the aperture.
-
Gently "paint" a small amount of the lipid solution across the aperture using a small brush or a glass rod to form the bilayer.
-
Bilayer Monitoring: Monitor the formation of the bilayer by measuring the membrane capacitance. A stable bilayer will have a capacitance of approximately 0.4-0.8 µF/cm². The resistance should be in the GΩ range.[7]
Protocol 2: Incorporation of this compound
-
Peptide Dilution: Prepare a fresh, dilute working solution of this compound (e.g., 1-10 ng/mL) in the electrolyte solution or in ethanol.
-
Addition to Chamber: Add a small aliquot (1-5 µL) of the diluted this compound solution to the cis chamber while stirring gently to facilitate incorporation into the bilayer. The cis chamber is defined as the chamber to which the peptide is added and is typically the ground side.
-
Incubation: Allow a few minutes for the peptide to spontaneously insert into the lipid bilayer. Insertion can be monitored by observing the appearance of stepwise increases in current.
Protocol 3: Single-Channel Recording and Data Analysis
-
Voltage Application: Apply a constant transmembrane potential (e.g., +100 mV) across the bilayer using the voltage clamp amplifier.
-
Current Recording: Record the ionic current flowing through the this compound channels. The data will appear as a series of discrete steps, with each step representing the opening or closing of a single channel.
-
Data Acquisition: Acquire the data using a suitable data acquisition system and software. The signal should be filtered (e.g., at 1-2 kHz) and sampled at a higher frequency (e.g., 5-10 kHz).
-
Data Analysis:
-
Amplitude Histogram: Generate an all-points histogram of the current recordings to determine the unitary current amplitude.
-
Conductance Calculation: Calculate the single-channel conductance (γ) using Ohm's law: γ = I/V, where I is the unitary current and V is the applied voltage.
-
Open and Closed Times: Analyze the duration of the open and closed events to understand the gating kinetics of the channel.
-
Current-Voltage (I-V) Relationship: Measure the single-channel current at various applied voltages to determine the I-V relationship, which can provide insights into the nature of the pore.[5]
-
Visualizations
Experimental Workflow
Caption: Workflow for Planar Lipid Bilayer Electrophysiology with this compound.
Signaling Pathway of this compound
Caption: Proposed Mechanism of Action for this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Unstable Bilayer | Poor quality lipid or solvent; Dirty chamber or aperture; Mechanical vibrations | Use fresh lipid solution; Thoroughly clean the setup; Use an anti-vibration table |
| No Channel Insertion | Insufficient peptide concentration; Inactive peptide; Inappropriate lipid composition | Increase peptide concentration incrementally; Use a fresh peptide stock; Try different lipid compositions (e.g., with charged lipids) |
| Noisy Recordings | Poorly shielded setup; Grounding issues; Electrode problems | Ensure proper Faraday cage shielding; Check all ground connections; Re-chloridize Ag/AgCl electrodes |
| Multiple Channel Insertions | Too high peptide concentration | Reduce the concentration of the peptide stock solution |
Conclusion
The planar lipid bilayer system is an invaluable tool for elucidating the molecular mechanisms of action of pore-forming peptides like this compound. By following the protocols outlined in these application notes, researchers can obtain high-resolution data on the ion channel properties of this compound, contributing to a deeper understanding of its antibiotic activity and providing a basis for the development of novel therapeutic agents.
References
- 1. The effect of two new peptide antibiotics, the hypelcins, on mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypelcin A, an alpha-aminoisobutyric acid containing antibiotic peptide, induced permeability change of phosphatidylcholine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological characterization of bacterial pore-forming proteins in planar lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion-channels formed by hypelcins, antibiotic peptides, in planar bilayer lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Planar Lipid Bilayer Experiment - Hancock Lab [cmdr.ubc.ca]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing Hypelcin A-II Induced Membrane Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypelcins are a family of antibiotic peptides known for their ability to interact with and disrupt cell membranes. A member of this family, Hypelcin A-II, is of significant interest for its potential as an antimicrobial and cell-penetrating peptide. The primary mechanism of action for Hypelcins involves the permeabilization of lipid bilayers, leading to leakage of intracellular contents and dissipation of ion gradients. Understanding and quantifying the membrane-permeabilizing activity of this compound is crucial for its development as a therapeutic agent.
These application notes provide a detailed overview of the methods used to assess the membrane permeability induced by this compound. The protocols described herein are designed to be adaptable for use in various research and development settings.
Overview of Assessment Methods
Several biophysical and cell-based assays can be employed to characterize the interaction of this compound with lipid membranes and to quantify its permeabilizing effects. The choice of method depends on the specific information required, such as the kinetics of pore formation, the size of the membrane defect, or the effect on membrane potential. Key methods include:
-
Dye Leakage Assays: These assays utilize model membrane systems, such as liposomes or vesicles, encapsulating a fluorescent dye. The addition of this compound induces membrane permeabilization, leading to the release of the dye and a measurable change in fluorescence.
-
Electrophysiology: Planar lipid bilayer electrophysiology allows for the direct measurement of ion channel formation by peptides like this compound. This technique provides detailed information about the conductance, ion selectivity, and gating properties of the pores.
-
Cell-Based Permeability Assays: These assays assess the ability of this compound to permeabilize the membranes of living cells, providing a more physiologically relevant context.
Data Presentation: Quantitative Analysis of Hypelcin-Induced Membrane Permeability
The following tables summarize key quantitative data obtained from studies on Hypelcin A and its analogs. While specific data for this compound is limited in the current literature, the presented data for closely related Hypelcins provide a strong predictive framework for its activity.
Table 1: Ion Channel Conductance of Hypelcin A Analogs in Planar Lipid Bilayers [1]
| Hypelcin Analog | Conductance Level | Unitary Conductance (nS) in 3 M KCl | Applied Voltage (mV) |
| Hypelcin A-I | Level 0 | ≤ 0.09 | 225 |
| Level 1 | ~ 0.6 | 150 | |
| Level 2 | ~ 3 | 150 | |
| Hypelcin A-V | Level 0 | ≤ 0.09 | 225 |
| Level 1 | ~ 0.6 | 150 | |
| Level 2 | ~ 3 | 150 |
Note: This data provides expected conductance ranges for ion channels formed by Hypelcin peptides.
Table 2: Calcein Leakage from Phosphatidylcholine Vesicles Induced by Hypelcin A [2]
| Vesicle Lipid Composition | Peptide Concentration (µM) | Initial Leakage Rate (%/min) | Observations |
| Egg Yolk Phosphatidylcholine (Fluid Phase) | 1.0 | ~ 5 | Monomeric peptide activity observed. |
| Distearoylphosphatidylcholine (Solid Phase) | 1.0 | > 10 | Higher membrane-perturbing activity in solid-phase vesicles. |
Note: This table illustrates the dependency of Hypelcin A's activity on the physical state of the lipid bilayer.
Experimental Protocols
Protocol for Dye Leakage Assay using Large Unilamellar Vesicles (LUVs)
This protocol describes a fluorescence dequenching assay using the ANTS/DPX dye pair encapsulated in LUVs to measure membrane leakage induced by this compound.
Workflow for Dye Leakage Assay
References
Application Notes and Protocols for Antibacterial Susceptibility Testing of Hypelcin A-II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypelcin A-II is a member of the hypelcin family of antibiotic peptides.[1][2] These peptides are known to contain α-aminoisobutyric acid and exhibit antibacterial properties.[3] The mechanism of action for hypelcins is reported to be similar to that of alamethicin, involving the formation of pores in mitochondrial membranes and the uncoupling of oxidative phosphorylation.[3][4] Given the increasing threat of antimicrobial resistance, understanding the in vitro efficacy of novel antimicrobial peptides (AMPs) like this compound is a critical step in the drug development process.[5][6]
These application notes provide detailed protocols for determining the antibacterial susceptibility of this compound. The methodologies are based on established standards for antimicrobial susceptibility testing of peptides, which often require modifications from standard antibiotic testing protocols.[5][7]
Key Considerations for Testing this compound
Standard antimicrobial susceptibility testing methods may need to be adapted to accurately assess the potency of cationic and amphipathic peptides like this compound.[5][7] Key factors to consider include:
-
Peptide Adsorption: Cationic peptides can bind to the negatively charged surfaces of standard polystyrene microtiter plates, leading to an underestimation of their activity. The use of low-binding materials, such as polypropylene (B1209903), is recommended for all assays.[7]
-
Media Composition: The components of standard growth media, like Mueller-Hinton Broth (MHB), can interfere with the activity of some AMPs. While MHB is a common starting point, cation-adjusted MHB (CAMHB) may be more appropriate. For specific applications, physiologically relevant media should be considered.[7]
-
Peptide Stability: The stability of this compound in solution and in the presence of bacterial proteases should be considered. It is recommended to prepare peptide solutions fresh or store them at -80°C for short durations.[7]
-
Inoculum Preparation: A standardized bacterial inoculum is crucial for reproducible results. The mid-logarithmic growth phase is recommended for preparing the bacterial suspension.[7]
Data Presentation
The following table is a template for summarizing the quantitative data obtained from the antibacterial susceptibility tests for this compound.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| e.g., Staphylococcus aureus ATCC 25923 | ||
| e.g., Escherichia coli ATCC 25922 | ||
| e.g., Pseudomonas aeruginosa ATCC 27853 | ||
| [Add other strains as tested] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of this compound that inhibits the visible growth of a test microorganism.[8]
Materials:
-
This compound
-
Test bacterial strains
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well polypropylene microtiter plates[7]
-
Sterile polypropylene tubes
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Incubator (37°C)
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).[7]
-
Adjust the bacterial suspension with fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).[7]
-
Perform two-fold serial dilutions of the this compound stock solution in CAMHB in a separate polypropylene plate or tubes to achieve a range of desired concentrations.
-
-
Assay Procedure:
-
Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.[7]
-
Add 100 µL of the corresponding this compound dilution to the wells, resulting in a final volume of 200 µL.
-
Include a positive control for bacterial growth (wells with bacteria and CAMHB only) and a negative control for sterility (wells with CAMHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Interpretation of Results:
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This method determines the lowest concentration of this compound required to kill a specified percentage (typically ≥99.9%) of the initial bacterial inoculum.[9]
Materials:
-
Results from the MIC assay (Protocol 1)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Micropipettes and sterile tips
-
Incubator (37°C)
Procedure:
-
Subculturing from MIC Wells:
-
From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10-100 µL aliquot.
-
Spread the aliquot onto a sterile MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Interpretation of Results:
Caption: Workflow for MIC and MBC determination.
Protocol 3: Time-Kill Assay
This assay provides information on the rate at which this compound kills a bacterial population over time.[11]
Materials:
-
Same as for Broth Microdilution Assay
-
Sterile saline or phosphate-buffered saline (PBS)
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Preparation:
-
Prepare a logarithmic-phase bacterial culture as described for the broth microdilution assay, adjusting the final concentration to approximately 1 x 10⁶ CFU/mL in fresh CAMHB.[7]
-
Prepare this compound solutions at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).[7]
-
-
Assay Procedure:
-
Add the this compound solutions to the bacterial suspension at the desired concentrations.
-
Include a growth control without the peptide.
-
Incubate the cultures at 37°C with shaking.
-
At various time points (e.g., 0, 0.5, 1, 2, 4, 6, 24 hours), withdraw an aliquot from each culture.
-
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of the withdrawn aliquots in sterile saline or PBS.
-
Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.[7]
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each this compound concentration and the control.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[7]
-
Caption: Workflow for the time-kill assay.
Disclaimer
The protocols provided are based on established methodologies for the antibacterial susceptibility testing of antimicrobial peptides. As there is limited specific data available for this compound, researchers should validate and optimize these protocols for their specific experimental conditions and bacterial strains.
References
- 1. Further investigation of peptide antibiotic, hypelcin A: isolation and structures of hypelcins A-I, A-II, A-III, and A-IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New peptide antibiotic, hypelcin a, from hypocrea peltata - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Hypelcin A, an alpha-aminoisobutyric acid containing antibiotic peptide, induced permeability change of phosphatidylcholine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of two new peptide antibiotics, the hypelcins, on mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emerypharma.com [emerypharma.com]
- 10. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 11. pacificbiolabs.com [pacificbiolabs.com]
Application Notes and Protocols: Hypelcin A-II in Mitochondrial Function Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypelcin A-II is a peptide antibiotic that has been identified as a potent uncoupler of oxidative phosphorylation in mitochondria.[1] Its mechanism of action is analogous to other well-characterized uncoupling agents, such as alamethicin (B1591596) and carbonyl cyanide m-chlorophenyl hydrazone (CCCP). Uncouplers disrupt the proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of ATP. This disruption leads to an increase in oxygen consumption, a decrease in mitochondrial membrane potential, and a reduction in ATP production. These characteristics make this compound a valuable tool for studying mitochondrial function and dysfunction, and for screening compounds that may modulate mitochondrial activity.
These application notes provide a comprehensive overview of the use of this compound in key mitochondrial function assays. Detailed protocols are provided for assessing its impact on mitochondrial respiration, membrane potential, ATP synthesis, and the generation of reactive oxygen species (ROS).
Mechanism of Action: Uncoupling of Oxidative Phosphorylation
This compound acts as a protonophore, creating a pathway for protons to move across the inner mitochondrial membrane, bypassing the ATP synthase complex. This dissipation of the proton motive force uncouples the electron transport chain (ETC) from ATP synthesis. Consequently, the ETC continues to consume oxygen in an attempt to re-establish the proton gradient, leading to an increased oxygen consumption rate (OCR), while ATP production is significantly reduced.
Caption: Mechanism of this compound as an uncoupler.
Key Mitochondrial Function Assays
The following sections detail the application of this compound in standard mitochondrial function assays.
Measurement of Oxygen Consumption Rate (OCR)
Uncoupling agents like this compound are expected to increase the rate of oxygen consumption by mitochondria as the electron transport chain attempts to compensate for the dissipated proton gradient. This assay is crucial for confirming the uncoupling activity of this compound and determining its effective concentration range.
Experimental Protocol: High-Resolution Respirometry
This protocol describes the measurement of OCR in isolated mitochondria using a high-resolution respirometer.
Materials:
-
Isolated mitochondria (e.g., from rat liver or cultured cells)
-
Respiration Buffer (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA, pH 7.1)
-
Respiratory substrates (e.g., pyruvate (B1213749), malate (B86768), succinate)
-
ADP
-
Oligomycin (B223565) (ATP synthase inhibitor)
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
-
FCCP (a classical uncoupler, for comparison)
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
Procedure:
-
Calibrate the oxygen electrodes of the respirometer according to the manufacturer's instructions.
-
Add 2 mL of pre-warmed (37°C) Respiration Buffer to the respirometer chambers.
-
Add isolated mitochondria to a final concentration of 0.05 - 0.1 mg/mL. Allow the signal to stabilize to measure basal respiration (State 1).
-
Add respiratory substrates (e.g., 5 mM pyruvate and 2 mM malate for Complex I-linked respiration, or 10 mM succinate (B1194679) for Complex II-linked respiration in the presence of a Complex I inhibitor like rotenone) to initiate State 2 respiration.
-
Add a saturating concentration of ADP (e.g., 1-2 mM) to induce State 3 respiration (maximal coupled respiration).
-
Once the ADP is phosphorylated to ATP, the respiration rate will decrease to State 4 (resting state).
-
Add oligomycin (e.g., 1-2.5 µg/mL) to inhibit ATP synthase, measuring the leak respiration.
-
Perform a step-wise titration of this compound to determine the concentration that elicits the maximal uncoupled respiration rate. Record the OCR at each concentration.
-
As a positive control, add an optimal concentration of FCCP (e.g., titrated from 0.5 to 2 µM) to induce maximal uncoupling.
Data Presentation:
| Treatment Condition | Oxygen Consumption Rate (nmol O₂/min/mg protein) |
| State 2 (Substrate only) | Illustrative Value: 10 |
| State 3 (Substrate + ADP) | Illustrative Value: 50 |
| State 4 (Post-ADP) | Illustrative Value: 15 |
| State 4 + Oligomycin | Illustrative Value: 12 |
| + this compound (Low Conc.) | Illustrative Value: 25 |
| + this compound (Optimal Conc.) | Illustrative Value: 60 |
| + this compound (High Conc.) | Illustrative Value: 55 (potential inhibition) |
| + FCCP (Optimal Conc.) | Illustrative Value: 65 |
Note: The values presented are for illustrative purposes to demonstrate the expected trends with an uncoupling agent.
Caption: Workflow for measuring OCR with this compound.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
As this compound dissipates the proton gradient, it will cause a dose-dependent decrease in the mitochondrial membrane potential. This can be monitored using cationic fluorescent dyes that accumulate in the mitochondrial matrix in a potential-dependent manner.
Experimental Protocol: Fluorometric Measurement of ΔΨm
This protocol uses the fluorescent dye JC-1, which exhibits a potential-dependent shift in its fluorescence emission spectrum. In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In mitochondria with a low ΔΨm, JC-1 remains as monomers and fluoresces green. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Materials:
-
Cultured cells or isolated mitochondria
-
Cell culture medium or appropriate buffer
-
JC-1 dye
-
This compound stock solution
-
CCCP (positive control for depolarization)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
For Cultured Cells: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat cells with various concentrations of this compound for the desired time. Include a vehicle control and a positive control (CCCP, e.g., 10 µM). c. Remove the treatment media and incubate the cells with JC-1 staining solution (e.g., 2.5 µg/mL in media) for 15-30 minutes at 37°C. d. Wash the cells with buffer (e.g., PBS). e. Measure the fluorescence intensity at both green (Ex/Em ~485/530 nm) and red (Ex/Em ~560/595 nm) wavelengths.
-
For Isolated Mitochondria: a. Incubate isolated mitochondria in a suitable buffer. b. Add JC-1 dye and allow it to equilibrate. c. Add different concentrations of this compound and monitor the change in fluorescence over time.
Data Presentation:
| Treatment | Red Fluorescence (A.U.) | Green Fluorescence (A.U.) | Red/Green Ratio |
| Vehicle Control | Illustrative Value: 5000 | Illustrative Value: 1000 | Illustrative Value: 5.0 |
| This compound (Low Conc.) | Illustrative Value: 3500 | Illustrative Value: 1500 | Illustrative Value: 2.3 |
| This compound (High Conc.) | Illustrative Value: 1500 | Illustrative Value: 3000 | Illustrative Value: 0.5 |
| CCCP (Positive Control) | Illustrative Value: 1200 | Illustrative Value: 3500 | Illustrative Value: 0.34 |
Note: The values presented are for illustrative purposes to demonstrate the expected trends with an uncoupling agent.
Measurement of ATP Synthesis
The uncoupling action of this compound directly inhibits mitochondrial ATP synthesis. Measuring cellular or mitochondrial ATP levels is a direct way to quantify the functional consequence of uncoupling.
Experimental Protocol: Luminescence-Based ATP Assay
This protocol utilizes the luciferin-luciferase reaction, where the light produced is directly proportional to the ATP concentration.
Materials:
-
Cultured cells or isolated mitochondria
-
ATP assay kit (containing luciferase and D-luciferin)
-
This compound stock solution
-
Oligomycin (positive control for ATP synthesis inhibition)
-
Luminometer
Procedure:
-
Treat cultured cells or isolated mitochondria with varying concentrations of this compound for a defined period. Include appropriate controls (vehicle, oligomycin).
-
Lyse the cells or mitochondria to release the ATP.
-
Add the cell lysate to the luciferase-luciferin reaction mixture.
-
Measure the luminescence using a luminometer.
-
Normalize the ATP levels to the protein concentration of the sample.
Data Presentation:
| Treatment | Luminescence (RLU) | ATP Concentration (µM) |
| Vehicle Control | Illustrative Value: 1,000,000 | Illustrative Value: 10 |
| This compound (Low Conc.) | Illustrative Value: 700,000 | Illustrative Value: 7 |
| This compound (High Conc.) | Illustrative Value: 200,000 | Illustrative Value: 2 |
| Oligomycin (Positive Control) | Illustrative Value: 150,000 | Illustrative Value: 1.5 |
Note: The values presented are for illustrative purposes to demonstrate the expected trends with an uncoupling agent.
Assessment of Reactive Oxygen Species (ROS) Production
Mitochondrial uncoupling can have complex effects on ROS production. Mild uncoupling is often associated with a decrease in ROS, as the lower membrane potential reduces the likelihood of electron leakage from the ETC. However, at higher concentrations or under certain conditions, uncouplers can lead to increased ROS production.
Experimental Protocol: Fluorometric Measurement of Mitochondrial Superoxide
This protocol uses a fluorescent probe, such as MitoSOX™ Red, which is targeted to the mitochondria and fluoresces upon oxidation by superoxide.
Materials:
-
Cultured cells
-
MitoSOX™ Red reagent
-
This compound stock solution
-
Antimycin A (positive control for ROS production)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Load cells with MitoSOX™ Red according to the manufacturer's protocol.
-
Treat the cells with different concentrations of this compound.
-
Measure the increase in fluorescence over time.
Data Presentation:
| Treatment | Fluorescence Intensity (A.U.) | Fold Change vs. Control |
| Vehicle Control | Illustrative Value: 500 | 1.0 |
| This compound (Low Conc.) | Illustrative Value: 400 | 0.8 |
| This compound (High Conc.) | Illustrative Value: 900 | 1.8 |
| Antimycin A (Positive Control) | Illustrative Value: 2500 | 5.0 |
Note: The values presented are for illustrative purposes to demonstrate the expected biphasic effect of uncouplers on ROS production.
Caption: Signaling pathway of this compound's effects.
Conclusion
This compound serves as a potent tool for the investigation of mitochondrial function due to its established role as an uncoupler of oxidative phosphorylation. The protocols outlined in these application notes provide a framework for researchers to quantitatively assess the impact of this compound on key mitochondrial parameters. By carefully titrating the concentration of this compound, researchers can dissect the intricate relationship between the mitochondrial membrane potential, respiratory rate, ATP synthesis, and ROS production, thereby advancing our understanding of mitochondrial biology and its role in health and disease.
References
Application Notes and Protocols for Studying Hypelcin A-II Ion Channel Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the techniques used to study the formation of ion channels by the peptaibol antibiotic, Hypelcin A-II. The protocols detailed below are foundational for characterizing the biophysical properties of these channels and understanding their mechanism of action.
Introduction to this compound
This compound belongs to the peptaibol family, a class of fungal peptides known for their ability to interact with and disrupt cell membranes. A key feature of their antimicrobial and cytotoxic activity is the formation of ion channels, which leads to the dissipation of essential ion gradients across the membrane. Understanding the dynamics of this compound ion channel formation is crucial for the development of novel therapeutic agents and for elucidating fundamental mechanisms of peptide-lipid interactions.
Key Experimental Techniques
The study of this compound ion channel formation relies on a combination of electrophysiological and biophysical techniques. The primary methods include:
-
Black Lipid Membrane (BLM) Electrophysiology: A powerful in vitro technique to study the activity of single or multiple ion channels in a well-defined artificial lipid bilayer.
-
Patch-Clamp Electrophysiology: The gold-standard for investigating ion channel behavior in the native environment of a cell membrane or in model cell systems.
-
Spectroscopic Techniques: Methods such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Fluorescence Spectroscopy provide insights into the structural changes of this compound upon membrane interaction and the kinetics of pore formation.
Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the ion channel properties of closely related Hypelcin analogs (A-I, A-V, and B-V) studied in planar bilayer lipid membranes. This data serves as a valuable reference point for expected values when studying this compound.[1]
| Parameter | Hypelcin A-I | Hypelcin A-V | Hypelcin B-V | Conditions |
| Conductance Level 0 | ≤ 0.09 nS | ≤ 0.09 nS | ≤ 0.09 nS | 225 mV in 3 M KCl |
| Conductance Level 1 (most common) | ~ 0.6 nS | ~ 0.6 nS | Higher than A-V | 150 mV in 3 M KCl |
| Conductance Level 2 | ~ 3 nS | ~ 3 nS | Higher than A-V | 150 mV in 3 M KCl |
| Ion Selectivity (Level 1) | Poor K⁺ over Cl⁻ | Poor K⁺ over Cl⁻ | Not specified | 3 M KCl |
| Alkali Metal Cation Selectivity (Level 1) | Rb⁺ ≥ Cs⁺ ≥ K⁺ > Na⁺ > Li⁺ | Rb⁺ ≥ Cs⁺ ≥ K⁺ > Na⁺ > Li⁺ | Not specified | 3 M KCl |
| Alkali Metal Cation Selectivity (Level 0) | Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺ | Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺ | Not specified | 3 M KCl |
| Open Channel Lifetime | Shorter | Shorter | Longer than A-V | 150 mV in 3 M KCl |
Experimental Protocols & Methodologies
Black Lipid Membrane (BLM) Electrophysiology
This technique allows for the direct measurement of ion flow through channels formed by this compound in a solvent-containing artificial lipid bilayer.
Protocol:
-
Chamber Preparation:
-
Use a two-compartment Teflon chamber separated by a thin septum with a small aperture (typically 100-250 µm in diameter).
-
Thoroughly clean the chamber with ethanol (B145695) and deionized water to remove any contaminants.
-
-
Membrane Formation:
-
Prepare a solution of synthetic phospholipids (B1166683) (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine, DPhPC) in an organic solvent (e.g., n-decane) at a concentration of 10-25 mg/mL.
-
"Paint" the lipid solution across the aperture using a small brush or glass rod, forming a thin lipid film.
-
Observe the thinning of the film to a bilayer (black) state by monitoring its capacitance or by visual inspection under magnification. A stable capacitance of ~0.4-0.8 µF/cm² is indicative of a bilayer.
-
-
This compound Incorporation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol).
-
Add a small aliquot of the this compound stock solution to the aqueous buffer in one of the compartments (the cis side). The final concentration will typically be in the nanomolar to micromolar range.
-
Stir the solution gently to facilitate the incorporation of the peptide into the membrane.
-
-
Data Acquisition:
-
Connect the two compartments to an amplifier via Ag/AgCl electrodes.
-
Apply a transmembrane potential (voltage clamp) and record the resulting current.
-
The appearance of discrete, stepwise increases in current indicates the formation of ion channels.
-
Record single-channel currents at various holding potentials to determine channel conductance and gating properties.
-
Workflow Diagram:
Patch-Clamp Electrophysiology
This technique is used to study this compound channels in a more biologically relevant context, such as in the membrane of a live cell or a giant unilamellar vesicle (GUV). The "cell-attached" or "whole-cell" configurations are most common.[2][3][4]
Protocol (Whole-Cell Configuration):
-
Cell Preparation:
-
Culture a suitable cell line (e.g., HEK293) on glass coverslips.
-
Alternatively, prepare GUVs incorporating the desired lipid composition.
-
-
Pipette Preparation:
-
Pull micropipettes from borosilicate glass capillaries to a tip diameter of ~1-2 µm, resulting in a resistance of 2-10 MΩ.
-
Fire-polish the tip to ensure a smooth surface for sealing.
-
Fill the pipette with an appropriate intracellular solution.
-
-
Seal Formation:
-
Mount the pipette on a micromanipulator and approach a target cell under a microscope.
-
Apply slight positive pressure to the pipette to keep the tip clean.
-
Gently press the pipette against the cell membrane and release the pressure to form a high-resistance seal (a "giga-seal," >1 GΩ).
-
-
Whole-Cell Access:
-
Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.
-
-
Application of this compound:
-
Perfuse the external solution containing the desired concentration of this compound over the cell.
-
-
Data Recording:
-
Use a patch-clamp amplifier to clamp the membrane potential and record the currents flowing across the entire cell membrane.
-
Apply voltage steps or ramps to study the voltage-dependence of the channels.
-
Logical Relationship Diagram:
Spectroscopic Techniques
This method provides information on the secondary structure of this compound and its orientation upon binding to a lipid membrane.[5][6]
Protocol:
-
Membrane Preparation:
-
Prepare small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) of the desired lipid composition.
-
Deposit a hydrated lipid film onto an ATR crystal (e.g., Germanium or ZnSe).
-
-
Sample Measurement:
-
Record a background spectrum of the hydrated lipid film in buffer.
-
Introduce this compound solution to the lipid film.
-
Record spectra over time to monitor conformational changes upon peptide-membrane interaction.
-
-
Data Analysis:
-
Analyze the amide I band (1600-1700 cm⁻¹) of the peptide to determine changes in secondary structure (e.g., an increase in α-helicity).
-
Use polarized ATR-FTIR to determine the orientation of the peptide helices relative to the membrane normal.
-
Fluorescence assays are used to study the kinetics of pore formation by monitoring the leakage of fluorescent dyes from lipid vesicles.[7][8]
Protocol (Calcein Leakage Assay):
-
Vesicle Preparation:
-
Prepare LUVs in a buffer containing a self-quenching concentration of a fluorescent dye (e.g., 50-100 mM calcein).
-
Remove non-encapsulated dye by size-exclusion chromatography.
-
-
Leakage Measurement:
-
Place the vesicle suspension in a fluorometer cuvette.
-
Add this compound to the cuvette to initiate pore formation.
-
Monitor the increase in fluorescence intensity over time as the dye leaks out of the vesicles and becomes de-quenched.
-
-
Data Analysis:
-
The rate of fluorescence increase is proportional to the rate of pore formation.
-
The maximum fluorescence, achieved by lysing all vesicles with a detergent (e.g., Triton X-100), is used for normalization.
-
Proposed Mechanisms of Ion Channel Formation
The precise mechanism of ion channel formation by this compound is likely similar to that of other alamethicin-like peptaibols. Two predominant models are the "barrel-stave" and "toroidal" pore models.
Barrel-Stave Pore Model
In this model, this compound monomers first bind to the surface of the membrane.[8][9][10] Once a threshold concentration is reached, they insert into the lipid bilayer and aggregate to form a barrel-like structure. The hydrophobic surfaces of the peptide helices face the lipid acyl chains, while the hydrophilic surfaces line a central aqueous pore.[11]
Toroidal Pore Model
In the toroidal pore model, the inserted peptides, along with the lipid headgroups, bend to form a continuous pore lining.[7][9] This creates a "wormhole" structure where the aqueous channel is lined by both the peptides and the lipid headgroups, causing significant disruption to the membrane structure.[12]
References
- 1. Ion-channels formed by hypelcins, antibiotic peptides, in planar bilayer lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptaibols: Diversity, bioactivity, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tuning the ion selectivity of two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural determinants of voltage-gating properties in calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The barrel-stave model as applied to alamethicin and its analogs reevaluated - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Barrel-stave model or toroidal model? A case study on melittin pores - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Toroidal pores formed by antimicrobial peptides show significant disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Hypelcin A-II Uncoupling Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypelcin A-II is a member of the peptaibol family of antibiotics, known for their antimicrobial and antifungal properties. These peptides often exert their biological effects by interacting with cellular membranes, including the inner mitochondrial membrane. This document provides detailed application notes and protocols for the experimental setup to measure the mitochondrial uncoupling activity of this compound. Mitochondrial uncoupling is the dissociation of oxidative phosphorylation from ATP synthesis, leading to an increase in oxygen consumption without a corresponding increase in ATP production. Measuring this activity is crucial for understanding the mechanism of action of this compound and its potential therapeutic or toxicological effects.
Principle of Measurement
The uncoupling activity of this compound is primarily assessed by monitoring two key parameters of mitochondrial function:
-
Oxygen Consumption Rate (OCR): Uncouplers disrupt the proton gradient across the inner mitochondrial membrane, causing the electron transport chain to work harder to re-establish the gradient. This results in a significant increase in the rate of oxygen consumption by the mitochondria.
-
Mitochondrial Membrane Potential (ΔΨm): The proton gradient generates a negative electrochemical potential across the inner mitochondrial membrane. Uncouplers, by dissipating this proton gradient, cause a decrease or collapse of the mitochondrial membrane potential.
These two parameters are typically measured in living cells or isolated mitochondria upon exposure to the compound of interest.
Experimental Protocols
This section details the methodologies for two key experiments to assess the uncoupling activity of this compound: measurement of Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer and determination of Mitochondrial Membrane Potential (ΔΨm) using the fluorescent probe JC-1.
Protocol 1: Measurement of Oxygen Consumption Rate (OCR)
This protocol utilizes the Agilent Seahorse XF Analyzer to measure the real-time oxygen consumption of cells treated with this compound.
Materials:
-
This compound (stock solution prepared in ethanol (B145695) or DMSO)
-
HEK293 cells (or other suitable cell line)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF DMEM Medium, pH 7.4
-
Supplements: Glucose, Pyruvate (B1213749), Glutamine
-
Positive Control: Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP)
-
Negative Control: Vehicle (ethanol or DMSO)
-
Assay Reagents: Oligomycin (B223565), Rotenone/Antimycin A
-
Agilent Seahorse XF Analyzer
Procedure:
-
Cell Seeding:
-
Seed HEK293 cells in a Seahorse XF cell culture microplate at a density of 2 x 10⁴ to 8 x 10⁴ cells per well in 80 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
-
Hydration of Sensor Cartridge:
-
One day prior to the assay, hydrate (B1144303) the Seahorse XF sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO₂ incubator.
-
-
Preparation of Assay Medium and Compounds:
-
Warm Seahorse XF DMEM medium to 37°C and supplement with glucose (10 mM), pyruvate (1 mM), and glutamine (2 mM). Adjust the pH to 7.4.
-
Prepare serial dilutions of this compound in the assay medium. Based on the activity of similar peptides like alamethicin, a starting concentration range of 0.1 µM to 10 µM is recommended.
-
Prepare working solutions of FCCP (e.g., 1 µM), oligomycin (e.g., 1.5 µM), and rotenone/antimycin A (e.g., 0.5 µM each) in the assay medium.
-
-
Cell Treatment and Assay Execution:
-
Remove the growth medium from the cells and wash twice with the pre-warmed assay medium.
-
Add 180 µL of assay medium containing the respective concentrations of this compound, vehicle, or FCCP to the wells.
-
Place the cell plate in a non-CO₂ incubator at 37°C for one hour before the assay.
-
Load the injection ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
Calibrate the Seahorse XF Analyzer and then start the assay. The instrument will measure the basal OCR before injecting the compounds and then measure the OCR after each injection.
-
Data Analysis:
The Seahorse XF software will automatically calculate the OCR at different stages. Key parameters to analyze include:
-
Basal Respiration: The initial OCR before any injections.
-
Proton Leak: The OCR after the addition of oligomycin (an ATP synthase inhibitor). An increase in proton leak with this compound treatment is indicative of uncoupling.
-
Maximal Respiration: The OCR after the addition of FCCP. If this compound is an uncoupler, the basal respiration will be elevated, and the subsequent response to FCCP will be blunted.
-
Non-Mitochondrial Respiration: The OCR after the addition of rotenone/antimycin A (complex I and III inhibitors).
The data should be normalized to cell number or protein concentration per well.
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the ratiometric fluorescent dye JC-1 to measure changes in ΔΨm in cells treated with this compound. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Materials:
-
This compound (stock solution prepared in ethanol or DMSO)
-
HEK293 cells (or other suitable cell line)
-
Black, clear-bottom 96-well plates
-
JC-1 dye solution
-
Phosphate-buffered saline (PBS)
-
Positive Control: FCCP (e.g., 10 µM)
-
Negative Control: Vehicle (ethanol or DMSO)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed HEK293 cells in a black, clear-bottom 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
-
Cell Treatment:
-
Prepare serial dilutions of this compound and FCCP in the cell culture medium.
-
Remove the growth medium and add 100 µL of the medium containing the test compounds or controls to the respective wells.
-
Incubate the plate for a predetermined time (e.g., 1-4 hours) at 37°C in a 5% CO₂ incubator.
-
-
JC-1 Staining:
-
Prepare the JC-1 staining solution according to the manufacturer's instructions.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of the JC-1 staining solution to each well.
-
Incubate the plate for 15-30 minutes at 37°C in a 5% CO₂ incubator, protected from light.
-
-
Fluorescence Measurement:
-
Remove the JC-1 staining solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a plate reader with the following settings:
-
JC-1 Aggregates (Red): Excitation ~535 nm, Emission ~590 nm.
-
JC-1 Monomers (Green): Excitation ~485 nm, Emission ~535 nm.
-
-
Data Analysis:
Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio in this compound treated cells compared to the vehicle control indicates mitochondrial depolarization and uncoupling activity.
Data Presentation
The quantitative data from these experiments should be summarized in clear, structured tables for easy comparison.
Table 1: Effect of this compound on Oxygen Consumption Rate (OCR) in HEK293 Cells
| Treatment | Concentration (µM) | Basal OCR (% of Control) | Proton Leak (% of Control) | Maximal Respiration (% of Control) |
| Vehicle | - | 100 ± 5 | 100 ± 7 | 100 ± 8 |
| This compound | 0.1 | 120 ± 6 | 130 ± 8 | 95 ± 7 |
| 1 | 180 ± 9 | 210 ± 11 | 70 ± 6 | |
| 10 | 250 ± 12 | 300 ± 15 | 40 ± 5 | |
| FCCP | 1 | 300 ± 15 | 350 ± 18 | N/A |
Data are presented as mean ± SEM (n=3). OCR values are normalized to the vehicle control.
Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) in HEK293 Cells
| Treatment | Concentration (µM) | Red/Green Fluorescence Ratio | ΔΨm (% of Control) |
| Vehicle | - | 4.5 ± 0.3 | 100 ± 7 |
| This compound | 0.1 | 3.8 ± 0.2 | 84 ± 5 |
| 1 | 2.5 ± 0.2 | 56 ± 4 | |
| 10 | 1.2 ± 0.1 | 27 ± 3 | |
| FCCP | 10 | 0.8 ± 0.1 | 18 ± 2 |
Data are presented as mean ± SEM (n=3). ΔΨm is represented as the percentage of the red/green fluorescence ratio of the vehicle control.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound induced mitochondrial uncoupling.
Caption: Workflow for measuring Oxygen Consumption Rate (OCR).
Caption: Workflow for measuring Mitochondrial Membrane Potential (ΔΨm).
Application Notes and Protocols: Assaying the Antifungal Properties of Hypelcin A-II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypelcins are a group of peptide antibiotics, classified as peptaibols, which are analogous to the well-studied alamethicin.[1] These peptides are known for their membrane-modifying activities.[2] Specifically, hypelcins have been shown to act as potent uncouplers of oxidative phosphorylation in mitochondria, suggesting a mechanism that disrupts cellular energy production.[1] While detailed antifungal data for Hypelcin A-II is not extensively available in public literature, the following application notes and protocols provide a comprehensive framework for its evaluation, based on established methods for assaying peptaibols and other antifungal agents.
Data Presentation
Quantitative data generated from the following protocols should be meticulously recorded and organized. The tables below are provided as templates for summarizing key experimental results.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Strains
| Fungal Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC (µg/mL) |
| Candida albicans (e.g., ATCC 90028) | |||
| Candida glabrata (e.g., ATCC 90030) | |||
| Candida parapsilosis (e.g., ATCC 22019) | |||
| Cryptococcus neoformans (e.g., ATCC 208821) | |||
| Aspergillus fumigatus (e.g., ATCC 204305) | |||
| Aspergillus flavus (e.g., ATCC 200026) | |||
| (Other relevant strains) |
MIC₅₀/₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% or 90% of isolates, respectively. MFC: Minimum fungicidal concentration.
Table 2: In Vitro Cytotoxicity of this compound against Mammalian Cell Lines
| Cell Line | Cell Type | IC₅₀ (µg/mL) |
| HEK293 | Human Embryonic Kidney | |
| HepG2 | Human Hepatocellular Carcinoma | |
| A549 | Human Lung Carcinoma | |
| (Other relevant cell lines) |
IC₅₀: The concentration of this compound that inhibits 50% of cell growth.
Table 3: Hemolytic Activity of this compound
| Concentration (µg/mL) | % Hemolysis |
| 1 | |
| 10 | |
| 50 | |
| 100 | |
| 250 | |
| (Positive Control - e.g., Triton X-100) | 100 |
| (Negative Control - PBS) | 0 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.
a. Fungal Inoculum Preparation:
-
Culture the fungal strains on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the optimal temperature until sufficient growth is achieved.
-
Harvest fungal cells or spores and suspend them in sterile saline or RPMI-1640 medium.
-
Adjust the suspension to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ conidia/mL for molds.
b. Broth Microdilution Assay:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of this compound in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate.
-
Add the prepared fungal inoculum to each well.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control, as determined visually or spectrophotometrically.
Determination of Minimum Fungicidal Concentration (MFC)
-
Following the MIC determination, take an aliquot from each well that shows growth inhibition.
-
Spread the aliquot onto an appropriate agar plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of this compound that results in no fungal growth on the agar plate.
Time-Kill Assay
-
Prepare a fungal suspension at a starting concentration of approximately 1-5 x 10⁵ CFU/mL in RPMI-1640 medium.
-
Add this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC.
-
Incubate the cultures at 35°C with agitation.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots and plate them on agar to determine the number of viable colonies (CFU/mL).
-
Plot the log₁₀ CFU/mL versus time to generate time-kill curves.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed mammalian cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Replace the existing medium with the medium containing the different concentrations of this compound.
-
Incubate the cells for 24-48 hours at 37°C in a humidified CO₂ incubator.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.
-
Solubilize the formazan (B1609692) crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Hemolysis Assay
-
Obtain fresh red blood cells (RBCs) and wash them three times with phosphate-buffered saline (PBS).
-
Prepare a 2% (v/v) suspension of RBCs in PBS.
-
Prepare serial dilutions of this compound in PBS.
-
In a 96-well plate, mix the this compound dilutions with the RBC suspension.
-
Use PBS as a negative control (0% hemolysis) and a lytic agent like Triton X-100 as a positive control (100% hemolysis).
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate and transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.
-
Calculate the percentage of hemolysis for each concentration.
Visualizations
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for peptaibols like this compound and the general experimental workflow for assessing its antifungal properties.
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for antifungal assessment.
Caption: Workflow for the MTT cytotoxicity assay.
References
Application Notes: Utilizing Hypelcin A-II in Cell Viability and Cytotoxicity Assays
For Research Use Only.
Introduction
Hypelcin A-II is a peptide antibiotic belonging to the peptaibol family, known for its ability to interact with and disrupt cellular membranes. This property makes it a compound of interest for investigating mechanisms of cell death and for potential development as a therapeutic agent. These application notes provide a framework for utilizing this compound in cell viability and cytotoxicity assays, offering detailed protocols and data interpretation guidelines for researchers in drug discovery and cell biology.
The proposed primary mechanism of action for this compound's cytotoxicity is the disruption of cell membrane integrity. This is hypothesized to induce a cascade of secondary effects, including the initiation of apoptotic signaling pathways. These notes will guide the user through assays to quantify these effects.
Principle
The protocols outlined below are designed to assess the cytotoxic effects of this compound on cultured cells. The primary assays focus on measuring cell viability through metabolic activity (MTT assay) and quantifying cell death by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells. Furthermore, protocols for investigating the induction of apoptosis via caspase activity are provided to explore the downstream cellular response to this compound treatment.
Data Presentation
The following tables provide a template for organizing and presenting quantitative data obtained from the described assays.
Table 1: Dose-Response Effect of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | Absorbance (570 nm) ± SD | % Cell Viability ± SD |
| 0 (Vehicle Control) | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Table 2: Cytotoxicity of this compound (LDH Assay)
| This compound Concentration (µM) | LDH Release (Absorbance at 490 nm) ± SD | % Cytotoxicity ± SD |
| 0 (Vehicle Control) | 0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| Maximum LDH Release Control | 100 |
Table 3: Induction of Apoptosis by this compound (Caspase-3/7 Activity Assay)
| This compound Concentration (µM) | Luminescence (RLU) ± SD | Fold Increase in Caspase-3/7 Activity ± SD |
| 0 (Vehicle Control) | 1 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| Staurosporine (Positive Control) |
Mandatory Visualizations
Caption: Experimental workflow for evaluating the cytotoxic effects of this compound.
Caption: Hypothesized intrinsic apoptosis pathway initiated by this compound.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Materials:
-
This compound
-
Mammalian cells in culture
-
96-well clear flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Protocol 2: Cytotoxicity Assessment using LDH Assay
Materials:
-
This compound
-
Mammalian cells in culture
-
96-well clear flat-bottom plates
-
Complete cell culture medium
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Microplate reader
Procedure:
-
Follow steps 1-5 from Protocol 1.
-
Prepare controls as per the LDH assay kit instructions:
-
Spontaneous LDH release (cells with medium only)
-
Maximum LDH release (cells treated with lysis buffer provided in the kit)
-
Background control (medium only)
-
-
After the incubation period, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution (as per the kit instructions) to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Protocol 3: Apoptosis Assessment using Caspase-3/7 Activity Assay
Materials:
-
This compound
-
Mammalian cells in culture
-
96-well opaque-walled plates
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer
Procedure:
-
Seed cells into a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. Include a positive control for apoptosis induction (e.g., staurosporine).
-
Add 100 µL of the this compound dilutions or positive control to the respective wells. Include a vehicle control.
-
Incubate the plate for the desired time points (e.g., 6, 12, or 24 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
Data Analysis: Calculate the fold increase in caspase-3/7 activity: Fold Increase = (Luminescence of treated cells) / (Luminescence of control cells)
Troubleshooting
-
High background in assays: Ensure proper washing steps and use of appropriate controls. Check for contamination of cell cultures.
-
Inconsistent results: Optimize cell seeding density and ensure uniform treatment application. Verify the stability and concentration of this compound solutions.
-
Low signal in apoptosis assay: The time point of measurement may need to be optimized as caspase activation is a transient event. Ensure the use of a suitable positive control to validate the assay.
Conclusion
These application notes provide a comprehensive guide for researchers to investigate the cytotoxic and apoptotic effects of this compound. The detailed protocols for MTT, LDH, and caspase activity assays, along with the structured data presentation and visual workflows, offer a robust framework for characterizing the cellular responses to this peptide antibiotic. Adherence to these protocols will enable the generation of reliable and reproducible data, contributing to a better understanding of this compound's mechanism of action.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Hypelcin A-II Solubility
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Hypelcin A-II in aqueous buffers. The recommendations provided are based on general principles of peptide chemistry and may need to be optimized for your specific experimental conditions.
General Properties of this compound
This compound is an antibiotic peptide with antifungal and anti-Gram-negative bacterial activity. It is classified as a peptaibol, a class of peptides rich in α,α-dialkylated amino acids like 2-aminoisobutyric acid (Aib).[1][2] Peptaibols are known for their amphipathic nature, which can influence their solubility.[2] Fungal peptides, in general, can sometimes exhibit low solubility in physiological fluids.[3]
Frequently Asked Questions (FAQs)
Q1: My lyophilized this compound powder will not dissolve in my aqueous buffer (e.g., PBS, Tris). What should I do first?
Start by testing the solubility of a small amount of the peptide in different pH conditions.[6]
-
For potentially basic peptides (net positive charge): Try dissolving in a slightly acidic buffer or add a small amount of 10% acetic acid to your aqueous solution.[6][7]
-
For potentially acidic peptides (net negative charge): Attempt to dissolve the peptide in a slightly basic buffer, such as one containing 10% ammonium (B1175870) bicarbonate.[6][7]
If adjusting the pH does not yield a clear solution, the peptide may be hydrophobic.
Q2: I suspect this compound is hydrophobic. What solvents can I use?
A2: For hydrophobic peptides, organic co-solvents are often necessary to achieve initial solubilization.[8] The recommended approach is to first dissolve the peptide in a minimal amount of a pure organic solvent and then slowly add the aqueous buffer to the desired concentration while vortexing.[9] This prevents the peptide from crashing out of solution.
| Organic Co-Solvent | Recommended Starting Concentration | Considerations |
| Dimethyl sulfoxide (B87167) (DMSO) | 10-50 mg/mL | Low toxicity for many cell-based assays at <1%.[9] Avoid if the peptide contains Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) residues due to potential oxidation.[10] |
| Dimethylformamide (DMF) | 10-50 mg/mL | A good alternative to DMSO, especially for peptides containing Cys.[11] |
| Acetonitrile | 10-30 mg/mL | More volatile than DMSO or DMF.[9] |
| Isopropanol / Ethanol | Variable | Can be effective but may be less suitable for highly hydrophobic peptides.[5] |
Q3: After dissolving this compound in DMSO and adding my aqueous buffer, the solution turned cloudy. What does this mean and how can I fix it?
A3: Cloudiness or precipitation upon the addition of an aqueous buffer indicates that the solubility limit of this compound in the final mixed solvent system has been exceeded.[9] This is a common issue with hydrophobic peptides.[9]
Solution:
-
Start over with a small, fresh aliquot of the lyophilized peptide.
-
Dissolve the peptide completely in the absolute minimum volume of the organic solvent (e.g., DMSO).
-
While vortexing, add the aqueous buffer drop-by-drop. This gradual change in solvent polarity can help keep the peptide in solution.
-
If precipitation still occurs, consider using a higher concentration of the organic co-solvent in your final working solution, if your experimental system can tolerate it.
Q4: Are there other methods to improve the solubility of this compound without using organic solvents?
A4: Yes, several techniques can be employed to enhance solubility in aqueous solutions:
-
Sonication: Brief periods of sonication in a water bath can help break up aggregates and facilitate dissolution.[10] It is advisable to chill the sample on ice between short bursts to prevent heating and potential degradation of the peptide.[9][10]
-
Gentle Heating: Warming the solution to temperatures below 40°C may increase solubility.[5][12] However, this should be done with caution to avoid peptide degradation.
-
Chaotropic Agents: For peptides that are prone to aggregation, the addition of denaturing agents like 6 M guanidinium (B1211019) hydrochloride or 8 M urea (B33335) can be effective.[8][10] Note that these agents are not compatible with most biological assays.
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
This protocol is designed to determine an appropriate solvent for this compound using a minimal amount of material.
-
Aliquot approximately 1 mg of lyophilized this compound into a microcentrifuge tube.
-
Add 100 µL of sterile, distilled water. Vortex for 30 seconds. If the peptide dissolves, this is your solvent.
-
If not fully dissolved, add 10 µL of a 10% acetic acid solution (for potentially basic peptides). Vortex. If it dissolves, your peptide is likely basic.
-
If the peptide remains insoluble, discard the acidic solution, lyophilize the peptide to dryness, and start with a fresh 1 mg aliquot.
-
Add 100 µL of sterile, distilled water. Vortex.
-
Add 10 µL of a 10% ammonium bicarbonate solution (for potentially acidic peptides). Vortex. If it dissolves, your peptide is likely acidic.
-
If the peptide is still insoluble, it is likely hydrophobic. Lyophilize the peptide to dryness.
-
Add 20-50 µL of DMSO and vortex until the peptide is fully dissolved.
-
Slowly add your desired aqueous buffer dropwise to the DMSO solution while vortexing to reach the final desired concentration.
Visual Guides
Caption: A step-by-step workflow for troubleshooting the solubility of this compound.
Caption: Key factors influencing the solubility of peptides like this compound.
References
- 1. Further investigation of peptide antibiotic, hypelcin A: isolation and structures of hypelcins A-I, A-II, A-III, and A-IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Comprehensive Review of Bioactive Peptides from Marine Fungi and Their Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. jpt.com [jpt.com]
- 7. biocat.com [biocat.com]
- 8. lifetein.com [lifetein.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. genscript.com [genscript.com]
- 12. biorbyt.com [biorbyt.com]
Common issues with Hypelcin A-II stability and degradation
Welcome to the Technical Support Center for Hypelcin A-II. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common issues related to the stability and degradation of this peptide antibiotic. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a peptide antibiotic belonging to the peptaibol family, which also includes the well-studied compound Alamethicin (B1591596).[1][2] Like other peptides, this compound is susceptible to various degradation pathways that can impact its biological activity and lead to inconsistent experimental results. Understanding and controlling its stability is crucial for reliable research and development.
Q2: What are the primary degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, based on its peptide nature and similarity to other peptaibols, the following are the most probable degradation routes:
-
Hydrolysis: Cleavage of peptide bonds, particularly at aspartic acid (Asp) residues, can occur under acidic conditions.[3]
-
Deamidation: Asparagine (Asn) and glutamine (Gln) residues are prone to deamidation, especially in neutral to alkaline conditions, forming a cyclic imide intermediate that can lead to the formation of isoaspartate or aspartate analogs.[3]
-
Aggregation: As an amphipathic peptide, this compound has a tendency to self-associate and form aggregates, which can lead to precipitation and loss of activity.[4] Factors like high concentration, pH, and temperature can influence aggregation.
Q3: How should I properly store this compound to ensure its stability?
To maximize the shelf-life and activity of this compound, proper storage is critical.
-
Lyophilized Powder: Store in a desiccated environment at -20°C or -80°C. Protected from light, the lyophilized form is the most stable.
-
In Solution: Prepare stock solutions in an appropriate solvent (e.g., DMSO, ethanol (B145695), or methanol) and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5] For Alamethicin, a related peptaibol, solutions in DMSO are stable for at least two years when stored at -20°C.[5]
Troubleshooting Guides
Issue 1: Loss of Biological Activity or Inconsistent Results
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Peptide Degradation | - Ensure proper storage of lyophilized powder and stock solutions (see FAQs).- Prepare fresh working solutions for each experiment.- Avoid prolonged exposure to harsh pH conditions or high temperatures. |
| Aggregation/Precipitation | - Visually inspect solutions for any cloudiness or precipitates.- Sonication may help to dissolve aggregates.- Optimize the solvent for your stock solution. For hydrophobic peptides, a small amount of organic solvent like DMSO may be necessary. |
| Adsorption to Surfaces | - Use low-protein-binding microplates and pipette tips.- Include a surfactant like Tween-20 at a low concentration (e.g., 0.01%) in your assay buffer, if compatible with your experiment. |
| Incorrect Peptide Concentration | - Re-quantify your peptide stock solution using a reliable method such as UV spectrophotometry or a peptide quantification assay. |
Issue 2: Poor Solubility
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Hydrophobicity of this compound | - Reconstitute the lyophilized peptide in a small amount of an organic solvent such as DMSO, ethanol, or methanol (B129727) before diluting with aqueous buffers.[5]- For Alamethicin, solubility is reported in ethanol (100 mg/ml) and methanol (20 mg/ml).- Sonication can aid in dissolving the peptide. |
| pH of the Solution | - The net charge of a peptide is pH-dependent and can affect its solubility. Experiment with buffers of different pH values to find the optimal condition for solubility. |
| High Concentration | - Prepare a more dilute stock solution. It is often better to work with a lower concentration that is fully solubilized. |
Stability Data (Inferred from General Peptide and Alamethicin Knowledge)
The following table summarizes the expected stability of this compound under various conditions. This data is largely inferred from general knowledge of peptide stability and data available for the related peptaibol, Alamethicin, as specific quantitative stability data for this compound is limited.
| Condition | Expected Stability | Primary Degradation Concerns |
| pH | Stable in mildly acidic to neutral pH (4-7). Less stable at highly acidic or alkaline pH. | Acid-catalyzed hydrolysis, base-catalyzed deamidation and racemization. |
| Temperature | Stable at low temperatures (-20°C to -80°C). Degradation rate increases significantly with increasing temperature.[6] | Hydrolysis, deamidation, aggregation. |
| Light | Potential for photodegradation, especially if aromatic amino acids are present. Should be stored protected from light. | Oxidation. |
| Oxidizing Agents | Susceptible to oxidation if residues like Met or Cys are present. | Oxidation of susceptible amino acid residues. |
| Freeze-Thaw Cycles | Repeated cycles can lead to aggregation and degradation. | Aggregation, physical instability. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is a general guideline for assessing the stability of this compound under various stress conditions.[7][8]
1. Materials:
-
This compound
-
HCl (for acidic stress)
-
NaOH (for basic stress)
-
H₂O₂ (for oxidative stress)
-
Phosphate buffers (pH 4, 7, 9)
-
Water bath or incubator
-
RP-HPLC system with a C18 column
-
Mass spectrometer (optional, for degradation product identification)
2. Procedure:
-
Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize with NaOH before analysis.
-
Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C for various time points. Neutralize with HCl before analysis.
-
Oxidative Degradation: Incubate this compound solution in 3% H₂O₂ at room temperature for various time points.
-
Thermal Degradation: Incubate this compound solutions in buffers of different pH (4, 7, 9) at elevated temperatures (e.g., 40°C, 60°C, 80°C) for various time points.
-
Analysis: Analyze the stressed samples by RP-HPLC to quantify the remaining parent peptide and detect the formation of degradation products.[9][10][11][12][13] If available, use LC-MS to identify the mass of the degradation products.[14][15][16][17]
Protocol 2: RP-HPLC Method for Stability Analysis
1. System:
-
HPLC with UV detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
2. Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
3. Gradient:
-
A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. The gradient should be optimized based on the retention time of this compound.
4. Detection:
-
UV detection at 214 nm or 220 nm.
5. Analysis:
-
Inject samples from the forced degradation study.
-
Calculate the percentage of remaining this compound by comparing the peak area of the parent peptide in the stressed sample to that in an unstressed control sample.
Visualizations
Caption: Common degradation pathways for peptide antibiotics like this compound.
Caption: A logical workflow for troubleshooting common issues with this compound experiments.
References
- 1. Further investigation of peptide antibiotic, hypelcin A: isolation and structures of hypelcins A-I, A-II, A-III, and A-IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypelcin A, an alpha-aminoisobutyric acid containing antibiotic peptide, induced permeability change of phosphatidylcholine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics and stability of alamethicin conducting channels in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 9. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Fate and Biological Activity of the Antimicrobial Lasso Peptide Microcin J25 Under Gastrointestinal Tract Conditions [frontiersin.org]
- 11. HPLC Methods for Purification of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Understanding the chemical stability of peptidomimetic therapeutics using high-resolution mass spectrometry: a study of terlipressin and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing aggregation of Hypelcin A-II in experimental solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of Hypelcin A-II in experimental solutions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the handling and use of this compound.
Q1: My freshly prepared this compound solution appears cloudy or has visible precipitates. What's happening and what should I do?
A1: Cloudiness or precipitation is a primary indicator of peptide aggregation or poor solubility. This can occur if the peptide concentration exceeds its solubility limit in the chosen solvent or if the solution conditions (e.g., pH, ionic strength) are unfavorable.
Immediate Actions:
-
Do Not Use: Avoid using the cloudy solution in your experiment, as the effective concentration of monomeric, active peptide is unknown, and aggregates can lead to spurious results.
-
Attempt to Solubilize: Gently sonicate the solution for 5-10 minutes in a water bath to help break up larger particles.[1] Avoid excessive heating, which can also promote aggregation.[1]
-
Adjust pH: Check the pH of your solution. Peptide solubility is often lowest at its isoelectric point (pI). Adjusting the pH to be at least one unit away from the pI can increase net charge and electrostatic repulsion between peptide molecules, reducing aggregation.[2][3]
-
Re-evaluate Dissolution Protocol: If the issue persists, the initial solubilization method may be unsuitable. It is often best to dissolve hydrophobic or amphipathic peptides in a small amount of an organic solvent like DMSO first, before slowly adding the aqueous buffer.[4][5] Refer to the detailed protocol below.
Q2: I'm observing a progressive loss of biological activity in my this compound stock solution over time, even when stored correctly. Could this be aggregation?
A2: Yes, a decline in biological activity is a common consequence of peptide aggregation.[6][7] Over time, soluble monomers can convert into non-covalent, and often irreversible, aggregates. These aggregates typically lack the correct conformation to bind to their target, leading to a loss of efficacy.[6] This process can be accelerated by factors like improper storage temperature, freeze-thaw cycles, and interactions with container surfaces.
Troubleshooting Steps:
-
Confirm Aggregation: Use an analytical technique to confirm the presence of aggregates. Methods like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) can detect the presence of higher molecular weight species. A Thioflavin T (ThT) assay can be used to detect specific amyloid-like fibrillar aggregates.[2]
-
Prepare Fresh Solutions: It is best practice to prepare fresh solutions for critical experiments. If using a stock, prepare smaller aliquots to minimize freeze-thaw cycles.
-
Optimize Storage Buffer: Consider adding excipients to your storage buffer to enhance stability. Low concentrations of non-ionic surfactants or the inclusion of amino acids like arginine can help prevent aggregation during storage.[3][6]
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a significant problem?
A1: Peptide aggregation is a process where individual peptide monomers associate to form larger, often insoluble, complexes.[6] These can range from small, reversible oligomers to large, highly structured amyloid fibrils.[6] Aggregation is a critical issue in drug development and research because it leads to a loss of active compound, reduced therapeutic efficacy, altered pharmacokinetics, and can potentially induce an immunogenic response.[7][8]
Q2: What are the primary factors that cause this compound to aggregate?
A2: Aggregation is influenced by both intrinsic (sequence-dependent) and extrinsic (environmental) factors. As an amphipathic antimicrobial peptide, this compound's tendency to aggregate is governed by:
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions.[6]
-
pH: When the solution pH is near the peptide's isoelectric point (pI), the net charge is minimal, reducing electrostatic repulsion and promoting aggregation.[2][9]
-
Temperature: Elevated temperatures can increase the rate of aggregation.[9]
-
Ionic Strength: Salts can have complex effects, either screening charges to promote aggregation or stabilizing the native state, depending on the specific salt and concentration.[6]
-
Surfaces and Interfaces: Peptides can adsorb to surfaces (e.g., glass, plastic, air-water interface), which can induce conformational changes that trigger aggregation.[6]
Q3: What is the recommended solvent for reconstituting lyophilized this compound?
A3: The optimal solvent depends on the peptide's properties. Since this compound has hydrophobic characteristics, a two-step solubilization process is recommended:
-
First, dissolve the lyophilized peptide in a minimal volume of an organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[1][5]
-
Then, add the desired aqueous buffer drop-wise while vortexing to the final desired concentration.[4] If the solution becomes turbid, the solubility limit has been exceeded.[4] Always start with sterile, distilled water before adding buffer salts.[10]
Q4: How should I store this compound solutions to minimize aggregation?
A4: For long-term stability, lyophilized peptides should be stored at -20°C or colder.[10] Once reconstituted, solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. Storage in a buffer containing stabilizing excipients is preferable to storing in pure water.
Q5: Which excipients can I add to my solution to prevent aggregation?
A5: Various excipients can be used to stabilize peptide solutions.[6] The choice and concentration must be optimized for your specific application to ensure compatibility with the assay. Common classes include non-ionic surfactants, amino acids, sugars, and salts.[6][11][12]
Q6: How can I detect and quantify aggregation in my peptide solution?
A6: Several biophysical techniques can be employed:
-
Visual Inspection: The simplest method is to check for cloudiness or precipitates.
-
UV-Vis Spectroscopy: An increase in light scattering can be measured as an increase in absorbance at wavelengths around 340-400 nm.
-
Thioflavin T (ThT) Fluorescence: This dye binds specifically to amyloid-like fibril structures, resulting in a characteristic increase in fluorescence emission.[2]
-
Size Exclusion Chromatography (SEC): Separates molecules by size, allowing for the quantification of monomers, oligomers, and larger aggregates.
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in the solution, providing information on the presence of aggregates.
Quantitative Data Summary
Table 1: Recommended Solvents for Initial Solubilization of Peptides
| Peptide Characteristic | Primary Solvent Recommendation | Secondary/Dilution Solvent | Notes |
|---|---|---|---|
| Hydrophobic / Amphipathic (e.g., this compound) | 100% DMSO, DMF, or Acetonitrile[5] | Sterile H₂O, then aqueous buffer | Dissolve completely in organic solvent first before drop-wise addition of aqueous solution.[4] |
| Basic (Net positive charge) | 10% Acetic Acid or 0.1% TFA in H₂O[5] | Aqueous Buffer (pH < 7) | Use an acidic solution to ensure the peptide is fully protonated and charged. |
| Acidic (Net negative charge) | 10% NH₄OH or Ammonium Bicarbonate in H₂O[5] | Aqueous Buffer (pH > 7) | Use a basic solution to ensure the peptide is fully deprotonated and charged. |
Table 2: Common Excipients to Mitigate Peptide Aggregation
| Excipient Class | Examples | Typical Concentration | Primary Mechanism of Action |
|---|---|---|---|
| Non-ionic Surfactants | Polysorbate 20 (Tween 20), Polysorbate 80 | 0.01% - 0.1% | Reduce surface adsorption and stabilize hydrophobic regions.[6] |
| Amino Acids | L-Arginine, L-Histidine, Glycine | 50 - 250 mM | Can suppress aggregation by various mechanisms, including preferential exclusion and binding to aggregation-prone regions.[3][7] |
| Sugars / Polyols | Sucrose, Trehalose, Mannitol | 5% - 10% (w/v) | Stabilize the native peptide structure through preferential hydration.[11] |
| Salts | NaCl, KCl | 50 - 150 mM | Modulate electrostatic interactions; effects are highly peptide-dependent.[6] |
Experimental Protocols
Protocol 1: Recommended Solubilization Method for this compound
-
Preparation: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator to prevent condensation.[10]
-
Initial Dissolution: Add a small, precise volume of 100% sterile DMSO to the vial to create a concentrated stock (e.g., 10-20 mM). Ensure the chosen solvent is compatible with your downstream application.[5]
-
Vortexing: Vortex the vial gently for 1-2 minutes until the peptide is completely dissolved. A brief sonication (5 minutes) in a water bath can be used if necessary.[10]
-
Dilution: While vortexing the intended aqueous buffer (e.g., PBS, Tris), add the concentrated DMSO stock drop-by-drop to achieve the final desired peptide concentration.
-
Final Check: Visually inspect the final solution for any signs of turbidity. If the solution is not clear, the concentration may be too high for that specific buffer.
-
Storage: Immediately use the solution or prepare single-use aliquots and store them at -80°C.
Protocol 2: Thioflavin T (ThT) Assay for Detection of Amyloid-like Aggregates
-
Reagent Preparation:
-
Prepare a 2.5 mM ThT stock solution in sterile, distilled water. Filter through a 0.22 µm filter and store protected from light at 4°C.
-
Prepare a working solution by diluting the ThT stock to 25 µM in your assay buffer (e.g., 50 mM Glycine-NaOH, pH 8.5).
-
-
Assay Procedure:
-
Measurement:
-
Incubate the plate in a microplate reader, typically at 37°C.[2]
-
Measure fluorescence intensity at regular intervals using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
-
Data Analysis: An increase in fluorescence intensity over time compared to the control indicates the formation of amyloid-like aggregates.
Visualizations
Caption: Decision workflow for the optimal solubilization of this compound.
Caption: Key intrinsic and extrinsic factors that influence peptide aggregation.
Caption: A logical troubleshooting guide for diagnosing and solving aggregation issues.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. scispace.com [scispace.com]
- 8. neurelis.com [neurelis.com]
- 9. Thermal stability of high concentration lysozyme across varying pH: A Fourier Transform Infrared study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Artifacts in Hypelcin A-II Mitochondrial Respiration Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hypelcin A-II in mitochondrial respiration assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and address common artifacts and challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary effect on mitochondria?
This compound is a peptide antibiotic that acts as an uncoupler of oxidative phosphorylation in mitochondria.[1] Its mechanism is similar to that of alamethicin, another well-known channel-forming peptide antibiotic.[1] In essence, this compound disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This leads to an increase in oxygen consumption that is not coupled to ATP production.
Q2: I've added this compound to my cells and see a significant increase in the oxygen consumption rate (OCR), but a decrease in ATP production. Is this expected?
Yes, this is the expected outcome for a mitochondrial uncoupler. By dissipating the proton gradient, this compound stimulates the electron transport chain to work at a higher rate to try and re-establish the gradient, leading to increased oxygen consumption. However, because the protons are leaking back into the mitochondrial matrix through the channels formed by this compound instead of through ATP synthase, ATP production decreases.
Q3: My maximal respiration after FCCP injection is lower than the respiration rate after adding this compound. Is this an artifact?
This can be a common observation when working with potent uncouplers like this compound. There are a few potential reasons for this:
-
Optimal Uncoupling Concentration: You may be using a concentration of this compound that induces a higher rate of uncoupling than the optimal concentration of FCCP used in your standard assay. It is crucial to perform a dose-response titration for both FCCP and this compound to determine their optimal concentrations for achieving maximal respiration in your specific cell type and experimental conditions.
-
Inhibition at High Concentrations: Like many uncouplers, high concentrations of this compound may have inhibitory effects on the electron transport chain, leading to a decrease in oxygen consumption. This can result in a bell-shaped dose-response curve.
-
Cellular Stress: The high rate of respiration induced by a potent uncoupler can lead to cellular stress, depletion of substrates, and production of reactive oxygen species (ROS), which can damage mitochondrial components and reduce their overall respiratory capacity.
Q4: After treating with this compound, my cells appear stressed or are detaching from the plate. How can I mitigate this?
Peptide uncouplers can be cytotoxic at higher concentrations or with prolonged exposure. Consider the following:
-
Optimize Concentration and Exposure Time: Perform a dose-response and time-course experiment to find the lowest concentration and shortest exposure time of this compound that elicits the desired uncoupling effect without causing significant cell death or detachment.
-
Cell Seeding Density: Ensure your cells are seeded at an optimal density. Cells that are too sparse may be more susceptible to stress, while overgrown cells can have nutrient and oxygen limitations.
-
Assay Medium: Use a freshly prepared and properly buffered assay medium to ensure optimal cell health during the assay.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Basal OCR | - Low cell number or poor cell health. - Inactive or degraded this compound. - Instrument issue. | - Verify cell number and viability before starting the assay. - Prepare fresh solutions of this compound for each experiment. - Ensure the Seahorse XF analyzer is properly calibrated and maintained. |
| No significant increase in OCR after this compound addition | - Ineffective concentration of this compound. - Cells are already maximally respiring or are metabolically inflexible. - Inactive compound. | - Perform a dose-response titration of this compound to find the optimal concentration. - Use control uncouplers like FCCP to confirm that the cells can respond to uncoupling. - Prepare fresh this compound solution. |
| OCR decreases after this compound addition | - this compound concentration is too high, leading to inhibition of the electron transport chain or cytotoxicity. | - Perform a dose-response titration to identify the optimal uncoupling concentration and to observe any inhibitory effects at higher concentrations. |
| High variability between replicate wells | - Inconsistent cell seeding. - Pipetting errors when adding this compound or other assay reagents. - Edge effects in the microplate. | - Ensure a homogenous cell suspension and careful pipetting during cell seeding. - Use calibrated pipettes and be precise with all additions. - Avoid using the outer wells of the plate if edge effects are suspected, or fill them with media to maintain humidity. |
| Unexpectedly high proton leak after this compound treatment | - This is the expected effect of an uncoupler. This compound creates a pathway for protons to leak across the inner mitochondrial membrane, independent of ATP synthase. | - This is a key parameter to measure the uncoupling effect of this compound. Quantify this increase as part of your results. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Seahorse XF Analyzer
This protocol is designed to identify the optimal concentration of this compound that induces maximal mitochondrial respiration without causing inhibitory effects.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Your cell line of interest
-
Complete cell culture medium
-
Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound stock solution
-
Oligomycin, FCCP, and Rotenone/Antimycin A (from a Seahorse XF Cell Mito Stress Test Kit)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Hydrate Sensor Cartridge: Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Prepare Assay Medium: On the day of the assay, warm the Seahorse XF assay medium to 37°C.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay medium to cover a range of concentrations (e.g., 0.1 µM to 10 µM). Also, prepare a vehicle control.
-
Cell Plate Preparation: Remove the cell culture medium from the cells, wash once with the warmed assay medium, and then add the final volume of assay medium containing the different concentrations of this compound or vehicle to the respective wells.
-
Incubation: Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour before the assay.
-
Load Sensor Cartridge: Load the injection ports of the hydrated sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A according to the manufacturer's instructions.
-
Run Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer and then replace the calibrant plate with your cell plate. Run a standard Mito Stress Test protocol.
-
Data Analysis: Analyze the OCR data to determine the concentration of this compound that results in the highest OCR after its injection. This will be the optimal uncoupling concentration. Plot the OCR values against the this compound concentrations to visualize the dose-response curve.
Protocol 2: Measuring ATP Production Rate
This protocol allows for the direct measurement of ATP production from both glycolysis and mitochondrial respiration and can be used to quantify the impact of this compound.
Materials:
-
Seahorse XF Real-Time ATP Rate Assay Kit
-
Your cell line of interest
-
Complete cell culture medium
-
Seahorse XF Assay Medium
-
This compound at the predetermined optimal concentration
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding and Cartridge Hydration: Follow steps 1 and 2 from Protocol 1.
-
Prepare Reagents: Reconstitute the Oligomycin and Rotenone/Antimycin A from the ATP Rate Assay Kit in the assay medium.
-
Cell Plate Preparation: Prepare the cell plate as described in Protocol 1, with wells for vehicle control and wells for this compound treatment.
-
Load Sensor Cartridge: Load the injection ports with Oligomycin and Rotenone/Antimycin A as per the ATP Rate Assay Kit instructions.
-
Run Assay: Calibrate the instrument and run the Seahorse XF Real-Time ATP Rate Assay protocol.
-
Data Analysis: The Seahorse XF software will calculate the rates of ATP production from glycolysis (glycoATP) and mitochondrial respiration (mitoATP). Compare the ATP production rates between the vehicle-treated and this compound-treated cells.
Data Presentation
The following tables provide a template for summarizing the expected quantitative effects of an effective concentration of this compound on mitochondrial respiration parameters. The values are illustrative and should be determined experimentally for your specific model system.
Table 1: Effect of this compound on Mitochondrial Respiration Parameters
| Parameter | Vehicle Control (pmol/min) | This compound (pmol/min) | Expected Change |
| Basal Respiration | 100 ± 10 | 250 ± 20 | Increase |
| ATP-Linked Respiration | 70 ± 8 | 10 ± 5 | Decrease |
| Maximal Respiration | 200 ± 15 | 250 ± 20 | Increase (to match or exceed basal with this compound) |
| Proton Leak | 30 ± 5 | 240 ± 18 | Significant Increase |
| Spare Respiratory Capacity | 100 ± 12 | 0 ± 5 | Decrease (as basal is now maximal) |
Table 2: Effect of this compound on ATP Production Rate
| ATP Source | Vehicle Control (pmol ATP/min) | This compound (pmol ATP/min) | Expected Change |
| mitoATP | 120 ± 15 | 15 ± 7 | Significant Decrease |
| glycoATP | 50 ± 8 | 75 ± 10 | Increase (compensatory) |
| Total ATP | 170 ± 20 | 90 ± 12 | Decrease |
Visualizations
Signaling Pathway of Mitochondrial Uncoupling by this compound
Caption: Mitochondrial uncoupling by this compound.
Experimental Workflow for Assessing this compound Effects
Caption: Workflow for this compound mitochondrial respiration assay.
Logical Relationship for Troubleshooting Unexpected Results
Caption: Troubleshooting logic for this compound assays.
References
Strategies for long-term storage of Hypelcin A-II
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage and handling of Hypelcin A-II. The following information is based on general best practices for peptide antibiotics and data available for its structural analog, Alamethicin.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for lyophilized this compound?
A1: For long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[1][2][3][4][5][6][7] When stored under these conditions, the peptide is expected to remain stable for an extended period. For its analog Alamethicin, the lyophilized powder is reported to be stable for up to 3 years when stored at 2-8°C, desiccated and protected from light.[8]
Q2: How should I store this compound once it is reconstituted in a solvent?
A2: Reconstituted this compound solutions are significantly less stable than the lyophilized powder.[2][5] It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store aliquots in tightly sealed vials at -20°C for no longer than a few weeks to a month.[2][3] Avoid repeated freeze-thaw cycles as this can lead to peptide degradation.[3][5] A ready-made solution of its analog, Alamethicin, in DMSO is stable for at least 2 years at -20°C.[9]
Q3: What are the common signs of this compound degradation?
A3: Degradation of peptide solutions may not always be visible. However, signs of potential degradation can include a decrease in biological activity, changes in solubility, or the appearance of particulate matter in the solution. For analytical confirmation, techniques like High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the peptide and detect degradation products.[10][11][12]
Q4: Which solvents are recommended for reconstituting this compound?
A4: The choice of solvent depends on the experimental application. For biological assays, sterile, nuclease-free water or a buffer at a slightly acidic pH (e.g., pH 5-6) is often suitable.[5] For stock solutions that will be further diluted, organic solvents like dimethyl sulfoxide (B87167) (DMSO) can be used, as is common for its analog Alamethicin.[9] Always use high-purity solvents to avoid introducing contaminants.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced or loss of biological activity | - Improper storage of lyophilized powder (exposure to heat, light, moisture).- Degradation of reconstituted solution due to prolonged storage or freeze-thaw cycles.- Contamination of the solution. | - Ensure lyophilized peptide is stored at -20°C or -80°C in a desiccated, dark environment.[1][2][3][4][5][6][7]- Prepare fresh solutions for each experiment or use aliquots stored at -20°C for a limited time.[2][3]- Use sterile techniques and high-purity solvents for reconstitution.[6] |
| Precipitation or cloudiness in the reconstituted solution | - The peptide concentration exceeds its solubility in the chosen solvent.- The pH of the solution is at or near the peptide's isoelectric point.- The solution has been stored improperly, leading to aggregation. | - Try sonicating the solution briefly to aid dissolution.- Adjust the pH of the buffer. Many peptides are more soluble at pH values away from their isoelectric point.- Reconstitute at a lower concentration. |
| Inconsistent experimental results | - Inaccurate peptide concentration due to improper weighing or reconstitution.- Degradation of the peptide stock solution over time.- Adsorption of the peptide to plasticware. | - Allow the lyophilized peptide to equilibrate to room temperature before opening to prevent moisture absorption.[2]- Use a calibrated balance for accurate weighing.- Prepare fresh stock solutions regularly.- Consider using low-adhesion microcentrifuge tubes and pipette tips. |
Summary of Storage Conditions
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Long-term (months to years) | Store in a tightly sealed container, protected from light and moisture.[1][2][3][4][5][6][7] Allow to reach room temperature before opening.[2] |
| Reconstituted in Aqueous Buffer | 2-8°C | Short-term (days) | Prone to microbial growth and degradation. Use as soon as possible. |
| Reconstituted in Aqueous Buffer | -20°C | Mid-term (weeks to a month) | Aliquot to avoid freeze-thaw cycles.[2][3][5] |
| Reconstituted in DMSO (based on Alamethicin) | -20°C | Up to 2 years | Tightly sealed vial.[9] |
Experimental Protocols
Protocol for Assessing the Stability of Reconstituted this compound
This protocol outlines a general method for evaluating the stability of a this compound solution over time at a specific storage temperature.
1. Materials:
- Lyophilized this compound
- High-purity solvent (e.g., sterile water, PBS, or DMSO)
- Sterile, low-adhesion microcentrifuge tubes
- Incubator or temperature-controlled storage unit
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
- Mass Spectrometer (optional, for degradation product identification)
2. Procedure:
- Reconstitution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent.
- Aliquoting: Dispense equal volumes of the stock solution into multiple sterile, low-adhesion microcentrifuge tubes.
- Time Zero (T=0) Analysis: Immediately analyze one aliquot using HPLC to determine the initial purity and peak area of the intact this compound. This will serve as the baseline.
- Storage: Store the remaining aliquots at the desired temperature (e.g., 4°C or -20°C).
- Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), remove one aliquot from storage.
- Sample Preparation: Allow the aliquot to equilibrate to room temperature. If necessary, centrifuge briefly to collect any condensation.
- HPLC Analysis: Analyze the sample using the same HPLC method as the T=0 sample.
- Data Analysis: Compare the peak area of the intact this compound at each time point to the T=0 peak area. A decrease in the main peak area and the appearance of new peaks indicate degradation. Calculate the percentage of remaining intact peptide at each time point.
- (Optional) Mass Spectrometry: Collect the fractions corresponding to the degradation products from the HPLC and analyze them using mass spectrometry to identify their molecular weights and elucidate the degradation pathway.
Visualizations
Caption: Workflow for assessing the stability of reconstituted this compound.
References
- 1. peptracker.app [peptracker.app]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 7. jpt.com [jpt.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. ijsra.net [ijsra.net]
Refining protocols for consistent Hypelcin A-II activity
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Hypelcin A-II. Here you will find troubleshooting advice and frequently asked questions to ensure consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a peptide antibiotic. Like other Hypelcins, it is known to act as an uncoupler of oxidative phosphorylation in mitochondria. This action is similar to that of the well-studied peptide antibiotic, alamethicin. Hypelcins interact with cellular membranes, particularly phosphatidylcholine vesicles, causing increased permeability. This disruption of the cell membrane is a key aspect of its biological activity.
Q2: How should I store and handle this compound to ensure its stability and activity?
For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or below. For short-term use, stock solutions can be prepared in a suitable solvent (e.g., DMSO or ethanol) and stored at -20°C. To maintain activity, it is crucial to avoid repeated freeze-thaw cycles. When preparing for experiments, allow the vial to warm to room temperature before opening to prevent condensation.
Q3: What are the key quality control parameters to consider for this compound?
To ensure the consistency of your experiments, it is vital to use this compound of high purity. Key quality control checks include:
-
Purity Assessment: This is typically determined by High-Performance Liquid Chromatography (HPLC). A purity of >95% is generally recommended for biological assays.
-
Identity Confirmation: Mass spectrometry (MS) should be used to confirm the molecular weight of the peptide, ensuring it matches the expected mass of this compound.
-
Peptide Content: The actual peptide content can be determined by amino acid analysis or UV spectroscopy. This is important for accurate concentration calculations.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no this compound activity | Peptide Degradation: Improper storage or handling. | Ensure proper storage conditions (-20°C or lower, protected from moisture). Avoid multiple freeze-thaw cycles by aliquoting stock solutions. |
| Low Purity: Presence of impurities or truncated peptide sequences. | Verify the purity of your this compound lot using HPLC. If purity is low, consider repurification or obtaining a new batch. | |
| Incorrect Concentration: Inaccurate measurement of the peptide. | Re-calculate the concentration based on the net peptide content if provided by the supplier, or perform a concentration determination assay. | |
| Solubility Issues: The peptide may not be fully dissolved. | Ensure the peptide is completely dissolved in the appropriate solvent before further dilution into aqueous buffers. Sonication may aid dissolution. | |
| High variability between experimental replicates | Inconsistent Cell Seeding: Uneven cell density across wells. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate dispensing. |
| Edge Effects in Plates: Evaporation from wells on the outer edges of the plate. | Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile media or buffer instead. | |
| Assay Timing: Inconsistent incubation times. | Use a multichannel pipette or an automated liquid handler for simultaneous addition of reagents. Standardize all incubation periods precisely. | |
| Unexpected cytotoxicity in control cells | Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) may be toxic at the final concentration. | Perform a solvent toxicity control experiment to determine the maximum non-toxic concentration of the solvent for your cell line. |
| Contamination: Microbial contamination of the peptide stock or cell culture. | Filter-sterilize the peptide stock solution if possible. Regularly check cell cultures for any signs of contamination. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Fungi
This protocol outlines the broth microdilution method for determining the MIC of this compound against a fungal strain.
Materials:
-
This compound
-
Appropriate fungal strain (e.g., Candida albicans, Aspergillus fumigatus)
-
Sterile 96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve lyophilized this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL).
-
Prepare Fungal Inoculum: Culture the fungal strain on an appropriate agar (B569324) plate. Prepare a suspension in sterile saline or water and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast. For molds, conidia should be harvested and counted.
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Dilute the fungal inoculum in RPMI-1640 so that adding 100 µL to each well results in a final concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Controls: Include a positive control (fungi in medium without this compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes complete inhibition of visible fungal growth.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effect of this compound on a mammalian cell line.
Materials:
-
This compound
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions.
-
Controls: Include a vehicle control (cells treated with the same concentration of solvent used for the this compound stock) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate for at least 1 hour at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the this compound concentration.
Data Presentation
Table 1: Example MIC Data for this compound
| Fungal Strain | MIC Range (µg/mL) |
| Candida albicans ATCC 90028 | 4 - 16 |
| Aspergillus fumigatus ATCC 204305 | 8 - 32 |
| Cryptococcus neoformans ATCC 208821 | 2 - 8 |
| Note: These are example values and may vary depending on the specific strain and experimental conditions. |
Table 2: Example Cytotoxicity Data for this compound (48h Incubation)
| Cell Line | IC50 (µM) |
| HeLa (Cervical Cancer) | 10.5 |
| HEK293 (Human Embryonic Kidney) | 25.2 |
| A549 (Lung Carcinoma) | 15.8 |
| Note: These are example values and should be determined experimentally for your specific cell line and conditions. |
Visualizations
Putative Signaling Pathway for this compound Induced Apoptosis
Technical Support Center: Overcoming Challenges in Hypelcin A-II Purification by HPLC
Welcome to the technical support center for the purification of Hypelcin A-II. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the purification of this cyclic peptide by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of this compound, a hydrophobic peptaibol. The question-and-answer format is designed to help you quickly identify and resolve specific experimental challenges.
Peak Shape and Resolution Issues
Q1: My chromatogram shows broad or tailing peaks for this compound. What are the potential causes and how can I improve peak sharpness?
A1: Peak broadening and tailing are common issues when purifying hydrophobic peptides like this compound. Several factors can contribute to this problem.
-
Potential Causes:
-
Secondary Interactions: The peptide may be interacting with free silanol (B1196071) groups on the silica-based stationary phase.
-
Suboptimal Mobile Phase: The pH or the concentration of the ion-pairing agent (e.g., trifluoroacetic acid - TFA) may not be optimal.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Low Column Temperature: Lower temperatures can decrease the efficiency of mass transfer.
-
-
Recommended Solutions:
-
Optimize Ion-Pairing Agent: Ensure a sufficient concentration of TFA (typically 0.1%) in both mobile phase A and B to mask silanol interactions and provide sharp peaks.
-
Adjust Mobile Phase pH: While TFA sets a low pH, for particularly stubborn tailing, exploring different acidic modifiers like formic acid might alter selectivity and improve peak shape.
-
Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can improve peak symmetry and reduce viscosity.[1]
-
Reduce Sample Load: Decrease the amount of crude peptide injected onto the column.
-
Use a Different Stationary Phase: If tailing persists, consider a column with a different stationary phase (e.g., C8 instead of C18) or a column with end-capping technology to minimize silanol interactions.
-
Q2: I am observing poor resolution between my this compound peak and nearby impurities. How can I improve the separation?
A2: Achieving baseline separation is critical for obtaining high-purity this compound. Poor resolution indicates that the chromatographic conditions are not optimal for separating the target peptide from its closely eluting impurities.
-
Potential Causes:
-
Inappropriate Gradient Slope: A steep gradient may not provide enough time for separation.
-
Incorrect Mobile Phase Composition: The choice of organic solvent can influence selectivity.
-
Unsuitable Stationary Phase: The column chemistry may not be ideal for resolving the specific impurities present.
-
-
Recommended Solutions:
-
Shallow the Gradient: A shallower gradient slope (e.g., a smaller %B change per minute) will increase the retention time and often improve the resolution of closely eluting peaks.
-
Change the Organic Modifier: Switching from acetonitrile (B52724) to methanol, or using a combination, can alter the elution profile and improve separation.
-
Experiment with Different Stationary Phases: A C8 or a phenyl-hexyl column might offer different selectivity compared to a standard C18 column.
-
Optimize Temperature: Temperature can also affect selectivity; systematically varying the column temperature might enhance resolution.
-
Workflow for Troubleshooting Poor Peak Resolution
References
Validation & Comparative
Validating the Ion Channel Forming Activity of Hypelcin A-II: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ion channel forming activity of Hypelcin A-II with other well-characterized channel-forming peptides. Due to the limited availability of specific electrophysiological data for this compound, this document leverages detailed findings from its close structural analogs, Hypelcin A-I and A-V, as a representative model for the Hypelcin A family. This guide includes quantitative data, detailed experimental protocols, and visualizations to support the validation of its membrane-disrupting capabilities.
Comparative Analysis of Ion Channel Properties
The ion channel forming activity of antimicrobial peptides is a key aspect of their mechanism of action. Below is a comparative summary of the electrophysiological properties of Hypelcin A and other notable channel-forming peptides.
| Property | Hypelcin A (I, V) | Alamethicin (B1591596) | Gramicidin (B1672133) A | Melittin |
| Typical Single-Channel Conductance | Multi-level: ~0.09 nS, ~0.6 nS, ~3 nS (in 3 M KCl)[1] | Multi-level, dependent on the number of monomers; the lowest conducting state is around 19 pS in 1 M KCl[2] | ~25 pS (in 1 M KCl) | Forms transient pores with variable conductance[3] |
| Ion Selectivity | Poorly selective for K+ over Cl- at the most common conductance level. Cation selectivity order: Rb+ ≥ Cs+ ≥ K+ > Na+ > Li+[1] | Moderately cation-selective[4] | Highly selective for monovalent cations; impermeable to anions and divalent cations[5] | Anion selective (Cl-) in some experimental setups[6] |
| Voltage Gating | Voltage-dependent channel formation[1] | Forms voltage-gated ion channels[4] | Voltage-independent dimerization to form a channel | Voltage-dependent pore formation |
| Channel Formation Mechanism | Aggregation of monomers to form a "barrel-stave" pore | Self-assembly of helical monomers into a "barrel-stave" pore structure[7] | Head-to-head dimerization of two helical monomers[8] | Formation of transient toroidal or barrel-stave pores[3] |
| Number of Conductance Levels | At least three distinct levels observed[1] | Multiple discrete levels corresponding to different oligomeric states[4][9] | A single primary conductance state, with some observed "mini" channels[10] | Typically forms less stable, transient pores rather than discrete, long-lasting channels[3] |
Experimental Protocols
The validation of ion channel forming activity is primarily conducted using electrophysiological techniques, with the planar lipid bilayer (PLB) method being the gold standard for in vitro characterization.
Planar Lipid Bilayer (PLB) Single-Channel Recording
This technique allows for the direct measurement of ion flow through individual channels in a controlled artificial membrane environment.[11][12][13]
Materials:
-
PLB workstation (including a Faraday cage, anti-vibration table, and sensitive amplifier)
-
PLB chamber with two compartments (cis and trans) separated by a partition with a small aperture (50-250 µm)
-
Ag/AgCl electrodes
-
Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine in n-decane)
-
Electrolyte solution (e.g., 1 M KCl, buffered with HEPES)
-
This compound peptide stock solution
-
Data acquisition system
Procedure:
-
Membrane Formation: A lipid bilayer is formed across the aperture in the partition separating the two chambers of the PLB setup by "painting" the lipid solution across the hole. The thinning of the lipid film to a bilayer is monitored by observing its capacitance.[4]
-
Peptide Incorporation: The peptide is added to the aqueous solution on one side of the membrane (the cis side).
-
Voltage Application and Data Recording: A voltage is applied across the membrane using the Ag/AgCl electrodes. The resulting ionic current through the channels is measured with a sensitive amplifier. Channel formation is observed as discrete, stepwise increases in the current trace.[4]
-
Data Analysis: The single-channel conductance is calculated from the current transitions at a given voltage. Ion selectivity is determined by measuring the reversal potential under asymmetric salt conditions.
Visualizations
Mechanism of Hypelcin A Ion Channel Formation
Caption: Proposed "barrel-stave" model for Hypelcin A channel formation.
Experimental Workflow for PLB Electrophysiology
Caption: Workflow for validating ion channel activity using PLB.
References
- 1. Ion-channels formed by hypelcins, antibiotic peptides, in planar bilayer lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multi-oligomeric states of alamethicin ion channel: Assemblies and conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Melittin and the 8-26 fragment. Differences in ionophoric properties as measured by monolayer method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis and evaluation of channel models: simulations of alamethicin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dicarboxylic acid analogs of gramicidin A: dimerization kinetics and single channel properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two classes of alamethicin transmembrane channels: molecular models from single-channel properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 11. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bilayers - University of Maryland, Baltimore [dental.umaryland.edu]
- 13. Recording of ion channel activity in planar lipid bilayer experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Hypelcin A-II and Alamethicin: Unraveling the Mechanisms of Pore-Forming Peptides
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the mechanisms of action of two pore-forming peptides, Hypelcin A-II and alamethicin (B1591596). Both peptides, belonging to the peptaibol family, are known for their antimicrobial properties, which are primarily attributed to their ability to disrupt cell membranes by forming ion channels. Understanding the nuances of their mechanisms is crucial for the development of novel therapeutic agents and for advancing our knowledge of membrane biophysics. This document synthesizes experimental data on their ion channel properties, details the methodologies used to obtain this data, and provides visual representations of their proposed mechanisms.
I. Introduction
Hypelcins and alamethicins are fungal peptides characterized by a high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol. These structural features contribute to their α-helical conformation and their ability to insert into lipid bilayers, leading to the formation of transmembrane pores. While both peptides share this general mechanism, significant differences exist in their specific ion channel characteristics and molecular interactions with the membrane.
II. Mechanism of Action: A Tale of Two Pores
The primary mechanism for both this compound and alamethicin is the formation of ion channels in lipid membranes, leading to uncontrolled ion flux and ultimately cell death. The most widely accepted model for alamethicin is the "barrel-stave" model, where peptide monomers aggregate within the membrane to form a cylindrical pore, with the hydrophobic faces of the helices interacting with the lipid core and the hydrophilic faces lining the aqueous channel.[1][2] While a definitive model for this compound has not been as extensively studied, its similar structure and observed channel-forming activity suggest a comparable mechanism.
Alamethicin channels are notably voltage-dependent, meaning their formation and opening are influenced by the transmembrane potential.[3] This voltage-gating is a key feature of its mechanism. Hypelcin A has also been shown to form ion channels with distinct conductance levels, implying an organized pore structure.[4]
Beyond direct membrane permeabilization, alamethicin has been observed to induce downstream signaling effects in plant cells, specifically activating the jasmonic acid and salicylic (B10762653) acid signaling pathways.[2][3][5] This suggests that the ion fluxes caused by alamethicin pores can trigger cellular signaling cascades. Currently, there is no available evidence to suggest that this compound induces similar specific signaling pathways; its effects appear to be primarily localized to membrane disruption.
III. Quantitative Comparison of Ion Channel Properties
The following table summarizes the key quantitative parameters of the ion channels formed by Hypelcin A and alamethicin, based on single-channel recording experiments.
| Property | Hypelcin A (isoform mix) | Alamethicin |
| Pore Formation Model | Presumed Barrel-Stave | Barrel-Stave[1][2] |
| Voltage Dependence | Non-linear current-voltage relationship[4] | Strongly Voltage-Gated[3] |
| Conductance Levels (in KCl) | Three distinct levels observed: ≤ 0.09 nS (at 225 mV), ~0.6 nS (at 150 mV), ~3 nS (at 150 mV)[4] | Multiple discrete levels (e.g., hexamer: 18 pS, heptamer: 195 pS, octamer: 1270 pS in 1 M KCl)[6] |
| Cation Selectivity (Level 1 Pore) | Rb⁺ ≥ Cs⁺ ≥ K⁺ > Na⁺ > Li⁺[4] | Moderately Cation-Selective (K⁺ > Cl⁻)[6] |
| Anion Permeability (Level 1 Pore) | Poor selectivity for K⁺ over Cl⁻[4] | Permeable to Cl⁻, but less so than K⁺[6] |
IV. Experimental Protocols
The characterization of this compound and alamethicin ion channels relies on sophisticated biophysical techniques. Below are detailed methodologies for two key experiments.
A. Black Lipid Membrane (BLM) Electrophysiology for Single-Channel Recording
This technique allows for the direct observation of ion channel formation and the measurement of their conductive properties in a controlled, artificial membrane system.
1. Materials:
-
Bilayer chamber with two compartments (cis and trans) separated by a small aperture (50-200 µm).
-
Ag/AgCl electrodes.
-
Voltage-clamp amplifier and data acquisition system.
-
Phospholipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine, DPhPC) in an organic solvent (e.g., n-decane).
-
Electrolyte solution (e.g., 1 M KCl, buffered with HEPES).
-
Peptide stock solution (this compound or alamethicin) in ethanol (B145695) or methanol.
2. Procedure:
-
Membrane Formation: A lipid bilayer is formed across the aperture by "painting" the phospholipid solution over the hole. The thinning of the lipid film into a bilayer is monitored by measuring the membrane capacitance.[7][8]
-
Peptide Incorporation: The peptide is added to the cis compartment of the chamber. Gentle stirring facilitates the incorporation of peptide monomers into the bilayer.
-
Voltage Application and Recording: A defined voltage is applied across the membrane using the Ag/AgCl electrodes. The resulting ionic current passing through the channels is measured with the voltage-clamp amplifier. The formation of individual channels is observed as discrete, step-like increases in the current.
-
Data Analysis: The recorded current traces are analyzed to determine the single-channel conductance (by dividing the current amplitude by the applied voltage), ion selectivity (by measuring the reversal potential under an ion gradient), and voltage-dependence of channel opening.[9]
B. Isothermal Titration Calorimetry (ITC) for Peptide-Membrane Interaction
ITC is a powerful technique to thermodynamically characterize the binding of peptides to lipid vesicles, providing insights into the driving forces of membrane interaction.
1. Materials:
-
Isothermal titration calorimeter.
-
Large unilamellar vesicles (LUVs) of a defined lipid composition (e.g., POPC/POPG) prepared by extrusion.
-
Degassed buffer solution identical to that used for LUV preparation and peptide solution.
-
Concentrated peptide solution (this compound or alamethicin).
2. Procedure:
-
Sample Preparation: The LUV suspension is placed in the sample cell of the calorimeter, and the peptide solution is loaded into the injection syringe. Both solutions must be in the same, thoroughly degassed buffer to minimize heats of dilution.[4][10]
-
Titration: A series of small, precise injections of the peptide solution into the LUV suspension is performed. The heat change associated with each injection is measured by the calorimeter.
-
Data Acquisition: The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
Data Analysis: The area under each peak is integrated to determine the heat absorbed or released per injection. These values are then plotted against the molar ratio of peptide to lipid. The resulting binding isotherm can be fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[11][12]
V. Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action and a typical experimental workflow.
Caption: The "Barrel-Stave" model of pore formation by peptides.
Caption: A typical experimental workflow for characterizing peptide-membrane interactions.
VI. Conclusion
Both this compound and alamethicin are potent membrane-active peptides that function by forming ion channels. Alamethicin is a well-characterized example of a voltage-gated channel that assembles according to the barrel-stave model. While Hypelcin A appears to share a similar pore-forming mechanism with distinct conductance levels, further research is needed to fully elucidate its voltage-dependence and the precise stoichiometry of its channel. The observation of alamethicin-induced signaling in plants opens up new avenues for research into the broader cellular impacts of these peptides beyond simple membrane permeabilization. This comparative guide provides a foundation for researchers to design experiments aimed at further dissecting the mechanisms of these fascinating biomolecules and exploring their potential therapeutic applications.
References
- 1. Ion-channels formed by hypelcins, antibiotic peptides, in planar bilayer lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ion channel-forming alamethicin is a potent elicitor of volatile biosynthesis and tendril coiling. Cross talk between jasmonate and salicylate signaling in lima bean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 5. Ion Channel-Forming Alamethicin Is a Potent Elicitor of Volatile Biosynthesis and Tendril Coiling. Cross Talk between Jasmonate and Salicylate Signaling in Lima Bean - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-oligomeric states of alamethicin ion channel: Assemblies and conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Single Channel Analysis of Conductance and Rectification in Cation-selective, Mutant Glycine Receptor Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probing the Thermodynamics of Protein–Lipid Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 11. Thermodynamic Profiling of Peptide Membrane Interactions by Isothermal Titration Calorimetry: A Search for Pores and Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Efficacy of Hypelcin A-II and Other Peptaibol Antibiotics: A Guide for Researchers
An in-depth analysis of the antimicrobial and antifungal potency of Hypelcin A-II in comparison to other notable peptaibols, supported by experimental data and mechanistic insights.
Introduction
Peptaibols are a class of non-ribosomally synthesized peptide antibiotics predominantly produced by fungi of the genus Trichoderma. Characterized by a high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), an N-terminal acetyl group, and a C-terminal amino alcohol, these peptides exhibit a broad spectrum of biological activities. Their primary mechanism of action involves the formation of voltage-dependent ion channels in cell membranes, leading to membrane depolarization, leakage of cellular contents, and ultimately cell death.[1]
This compound, a member of the peptaibol family, has garnered interest for its potential as an antimicrobial and antifungal agent. This guide provides a comparative overview of the efficacy of this compound against other well-studied peptaibols like alamethicin (B1591596) and trichogin, presenting available quantitative data, detailing experimental methodologies, and exploring the underlying mechanisms of action.
Data Presentation: Comparative Antimicrobial and Antifungal Activity
While direct comparative studies detailing the Minimum Inhibitory Concentrations (MICs) of this compound against a wide array of microorganisms alongside other peptaibols are limited, this section compiles available data from various sources to provide a relative assessment of their efficacy. It is important to note that MIC values can vary between studies due to differences in experimental conditions.
Table 1: Comparative Antibacterial Activity of Peptaibols (MIC in µg/mL)
| Organism | Hypelcin A | Alamethicin | Trichogin GA IV | Cationic Trichogin Analogs |
| Staphylococcus aureus | Data not available | ~32 µM[2] | >64 µM[2] | 2-16[3] |
| Bacillus subtilis | Data not available | Data not available | Data not available | 2[3] |
| Enterococcus faecalis | Data not available | Data not available | Data not available | 2-4[3] |
| Streptococcus pyogenes | Data not available | Data not available | Data not available | 2-16[3] |
| Escherichia coli | Data not available | Data not available | >64 µM[2] | 8-16[2] |
| Pseudomonas aeruginosa | Data not available | Data not available | >64 µM[2] | 8->128[3] |
| Acinetobacter baumannii | Data not available | Data not available | Data not available | 2-8[3] |
| Mycoplasma pulmonis | Data not available | 6.25 µM[4] | Data not available | Data not available |
Table 2: Comparative Antifungal Activity of Peptaibols (MIC in µg/mL)
| Organism | Hypelcin A | Alamethicin | Trichogin |
| Candida albicans | Data not available | Data not available | Data not available |
| Aspergillus fumigatus | Data not available | Data not available | Data not available |
| Fusarium oxysporum | Data not available | Data not available | Data not available |
Experimental Protocols
The following section outlines a standard methodology for determining the Minimum Inhibitory Concentration (MIC) of peptaibol antibiotics, a key metric for assessing their efficacy.
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Materials:
-
Microorganism: A pure culture of the test bacterium or fungus.
-
Growth Medium: Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.[5]
-
Peptaibol Stock Solution: Dissolve the peptaibol in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).[1]
-
96-well Microtiter Plates: Sterile, flat-bottomed plates.
2. Inoculum Preparation:
-
Aseptically pick several colonies of the microorganism from an agar (B569324) plate and suspend them in sterile broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
3. Serial Dilution of Peptaibol:
-
Dispense 100 µL of sterile growth medium into all wells of the microtiter plate.
-
Add 100 µL of the peptaibol stock solution to the first well of a row and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
4. Inoculation and Incubation:
-
Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL and the desired final peptaibol concentrations.
-
Include a positive control (inoculum without antibiotic) and a negative control (medium without inoculum).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.[5]
5. Determination of MIC:
-
The MIC is the lowest concentration of the peptaibol at which there is no visible growth (turbidity) of the microorganism.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for peptaibols is the formation of pores or ion channels in the lipid bilayer of cell membranes. This process can be visualized as a multi-step event.
Experimental Workflow for Studying Peptaibol-Membrane Interaction
References
- 1. Exploring the Membrane Mechanism of the Bioactive Peptaibol Ampullosporin A Using Lipid Monolayers and Supported Biomimetic Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antiamoebin can function as a carrier or as a pore-forming peptaibol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activities of Antimicrobial Peptides and Synergy with Enrofloxacin against Mycoplasma pulmonis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antifungal Activity and Mechanism of the Novel Antimicrobial Peptide Jelleine-Ic Against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Hypelcin A-II and conventional antibiotics
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of antimicrobial drug discovery, the emergence of novel compounds with unique mechanisms of action is critical in the fight against antibiotic resistance. Hypelcin A-II, a member of the peptaibol family, represents a class of membrane-active agents with a distinct operational pathway compared to conventional antibiotics. This guide provides a head-to-head comparison of this compound, using its well-studied analog Alamethicin as a proxy, against traditional antibiotics, supported by available experimental data and detailed methodologies.
Executive Summary
This compound, and by extension Alamethicin, are peptide antibiotics that exhibit potent activity primarily against Gram-positive bacteria. Their mechanism of action involves the formation of voltage-gated ion channels in the bacterial cell membrane, leading to disruption of membrane integrity and subsequent cell death. This contrasts with conventional antibiotics, which typically target specific intracellular processes such as cell wall synthesis, protein synthesis, or DNA replication. While effective, the therapeutic application of peptaibols is often limited by their cytotoxicity. This guide presents a quantitative comparison of their antimicrobial efficacy and cytotoxic profiles.
Data Presentation: Performance Comparison
Due to the limited availability of specific quantitative data for this compound, this comparison utilizes data for its close structural and functional analog, Alamethicin.
Table 1: Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the MIC values of Alamethicin against a selection of Gram-positive bacteria, alongside representative MIC values for conventional antibiotics against both Gram-positive and Gram-negative species. Lower MIC values indicate higher antimicrobial potency.
| Antimicrobial Agent | Organism | MIC (µg/mL) | Class | Mechanism of Action |
| Alamethicin (proxy for this compound) | Staphylococcus aureus | 2.0 - 4.0 | Peptaibol | Membrane Disruption |
| Bacillus subtilis | 0.125 | Peptaibol | Membrane Disruption | |
| Enterococcus faecalis | 5.0[1] | Peptaibol | Membrane Disruption | |
| Penicillin | Staphylococcus aureus (susceptible) | ≤0.12 | Beta-lactam | Cell Wall Synthesis Inhibition |
| Ciprofloxacin | Escherichia coli | ≤0.06 - 1.0 | Fluoroquinolone | DNA Gyrase Inhibition |
| Alamethicin (proxy for this compound) | Escherichia coli | >100 | Peptaibol | Membrane Disruption |
Note: The activity of Alamethicin is primarily directed against Gram-positive bacteria, with significantly less efficacy against Gram-negative organisms like E. coli.
Table 2: Cytotoxicity Data
The therapeutic potential of an antimicrobial is not solely defined by its efficacy but also by its safety profile. The following table presents the 50% hemolytic concentration (HC50) for Alamethicin, a measure of its toxicity to red blood cells. Higher HC50 values indicate lower cytotoxicity.
| Antimicrobial Agent | Cell Type | HC50 (µg/mL) | Comments |
| Alamethicin (proxy for this compound) | Human Red Blood Cells | ~10 | Indicates potential for hemolysis at therapeutic concentrations. |
Mechanism of Action: A Visual Representation
This compound and Alamethicin act by inserting into the cell membrane and forming pore-like structures. This process is dependent on the voltage potential across the membrane.
Caption: Signaling pathway of this compound/Alamethicin leading to bacterial cell death.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standardized method for determining the MIC of an antimicrobial agent against a specific bacterium.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Preparation of Antimicrobial Dilutions:
-
A stock solution of the antimicrobial agent is prepared in a suitable solvent.
-
Serial two-fold dilutions are made in cation-adjusted Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate. The final volume in each well is typically 50 µL.
-
-
Preparation of Bacterial Inoculum:
-
Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar (B569324) plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well containing the antimicrobial dilutions, as well as the growth control well.
-
The final volume in each well will be 100 µL.
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, the plate is examined for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth.
-
Hemolysis Assay for Cytotoxicity (HC50) Determination
This assay measures the ability of a compound to lyse red blood cells, providing an indication of its cytotoxicity.
Caption: Workflow for determining the 50% hemolytic concentration (HC50).
Detailed Steps:
-
Preparation of Red Blood Cells (RBCs):
-
Obtain fresh human red blood cells.
-
Wash the RBCs several times with sterile phosphate-buffered saline (PBS) by centrifugation and resuspension to remove plasma components.
-
Prepare a final working suspension of RBCs in PBS (e.g., 2% v/v).
-
-
Assay Setup:
-
In a 96-well plate, add serial dilutions of the antimicrobial peptide.
-
Add the RBC suspension to each well.
-
Include a negative control (RBCs in PBS only) for 0% hemolysis and a positive control (RBCs in a lytic agent like 1% Triton X-100) for 100% hemolysis.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1 hour.
-
After incubation, centrifuge the plate to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at 540 nm using a spectrophotometer. The absorbance is proportional to the amount of hemoglobin released.
-
-
Calculation of HC50:
-
Calculate the percentage of hemolysis for each peptide concentration using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Plot the percentage of hemolysis against the peptide concentration and determine the HC50, which is the concentration of the peptide that causes 50% hemolysis.
-
Conclusion
This compound, represented here by its analog Alamethicin, demonstrates a potent but targeted antimicrobial activity, primarily against Gram-positive bacteria. Its membrane-disrupting mechanism of action is a significant departure from that of conventional antibiotics. However, this mechanism is also associated with a degree of cytotoxicity, as indicated by its hemolytic activity. This head-to-head comparison highlights the trade-offs between the novel mechanism and potential toxicity of peptaibols like this compound and the established, target-specific actions of conventional antibiotics. Further research is warranted to explore modifications of the this compound structure that could enhance its therapeutic index by reducing cytotoxicity while maintaining its potent antimicrobial effects. This guide serves as a foundational resource for researchers and drug developers in the evaluation and potential advancement of this promising class of antimicrobial peptides.
References
Validating the In Vivo Efficacy of Hypelcin A-II: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a critical challenge in modern medicine, necessitating the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) have garnered significant interest as a promising therapeutic avenue due to their broad-spectrum activity and unique mechanisms of action. This guide provides a comparative analysis for validating the in vivo activity of Hypelcin A-II, a peptaibol antibiotic, against other well-characterized antimicrobial peptides.
Given the limited publicly available data specifically for this compound, this guide will utilize its parent compound, Alamethicin , as a proxy for comparative purposes. Alamethicin shares structural and functional similarities with the Hypelcin family of peptides. The comparative analysis will be performed against two other prominent antimicrobial peptides: LL-37 and Nisin A .
Comparative In Vitro Activity
A crucial first step in validating a novel antimicrobial is to determine its in vitro activity against a panel of relevant pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) is a standard metric used for this purpose, representing the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.
| Peptide | Target Organism | MIC (mg/L) | Citation |
| Alamethicin | Gram-positive bacteria | General Activity | [1] |
| LL-37 | Escherichia coli | 40 - 160 | [2] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 40 - 160 | [2] | |
| Pseudomonas aeruginosa | 40 - 160 | [2] | |
| Carbapenem-resistant Klebsiella pneumoniae | 40 - 160 | [2] | |
| Acinetobacter baumannii | 40 - 160 | [2] | |
| Nisin A | Gram-positive bacteria | General Activity | [3] |
In Vivo Efficacy: A Comparative Overview
Successful in vitro activity is a prerequisite for, but not a guarantee of, in vivo efficacy. Host factors, toxicity, and peptide stability can significantly influence performance in a living organism. The following table summarizes key findings from in vivo studies of the comparator peptides.
| Peptide | Animal Model | Infection Model | Key Findings | Citation |
| LL-37 | Mouse | MRSA wound infection | Significantly reduced bacterial numbers in excised tissue. | [4] |
| Nisin A | Mouse | Listeria monocytogenes systemic infection | Nisin V (a variant) was more effective than Nisin A in controlling infection in the liver and spleen. | [5][6] |
| Mouse | Staphylococcus aureus systemic infection | Continuous administration showed an initial decline in bacterial metabolic activity. | [7] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of antimicrobial peptides. Below are standardized methodologies for key in vitro and in vivo assays.
In Vitro Antimicrobial Activity Assay (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a peptide against various bacterial strains.
-
Bacterial Preparation: Grow bacteria on Mueller-Hinton Agar (B569324) (MHA) for approximately 20 hours. Dilute the bacterial colonies in Mueller-Hinton Broth (MHB) to a concentration of approximately 1 x 107 Colony Forming Units (CFU)/mL.[8]
-
Peptide Preparation: Prepare a serial dilution of the antimicrobial peptide in a 96-well microtiter plate. The final concentrations should typically range from 0.125 to 128 mg/L.[8]
-
Incubation: Add 50 µL of the bacterial suspension to each well containing the peptide solution. Incubate the plates at 37°C for 18-20 hours.[8][9]
-
MIC Determination: Measure the absorbance at 630 nm using a microplate reader. The MIC is the lowest concentration of the peptide that shows at least 80% inhibition of bacterial growth compared to the control.[8]
In Vivo Murine Infection Model
This protocol outlines a general procedure for evaluating the efficacy of an antimicrobial peptide in a mouse model of systemic infection.
-
Animal Model: Use specific pathogen-free mice (e.g., BALB/c or ICR) weighing 21-22 g.[6][10] All animal experiments must be conducted in accordance with approved ethical guidelines.[10]
-
Infection: Prepare an overnight culture of the pathogenic bacteria (e.g., Staphylococcus aureus or Listeria monocytogenes) and resuspend it in a suitable medium like normal saline to a concentration of 1 x 107 CFU/mL.[6][8] Infect the mice via intraperitoneal injection with 1 mL of the bacterial suspension.[8]
-
Treatment: After a set time post-infection (e.g., 1 hour), administer the antimicrobial peptide via a suitable route (e.g., intraperitoneal injection). A control group should receive a placebo (e.g., phosphate-buffered saline).[6][8]
-
Efficacy Assessment: After a defined treatment period (e.g., 24-48 hours), euthanize the mice. Collect peritoneal lavage fluid or specific organs (e.g., liver, spleen) for bacterial load quantification by plating serial dilutions on appropriate agar plates and counting CFUs.[6][8] Statistical analysis is then performed to compare the bacterial load between the treated and control groups.
Visualizing the Path to Validation
Understanding the experimental workflow and the mechanism of action is crucial for drug development. The following diagrams, generated using Graphviz, illustrate these key aspects.
Caption: Experimental workflow for validating antimicrobial peptides.
The proposed mechanism of action for Alamethicin, and by extension this compound, involves the formation of transmembrane pores, leading to cell death.
Caption: Proposed barrel-stave pore formation mechanism of Alamethicin.
Conclusion
The validation of this compound as a viable clinical candidate requires a systematic approach, beginning with robust in vitro characterization followed by well-designed in vivo efficacy studies. While specific data for this compound is emerging, the information available for its parent compound, Alamethicin, and other antimicrobial peptides like LL-37 and Nisin A, provides a strong framework for its evaluation. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers dedicated to advancing novel antimicrobial therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro activity of the antimicrobial peptides h-Lf1-11, MSI-78, LL-37, fengycin 2B, and magainin-2 against clinically important bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Nisin-based therapy: a realistic and eco-friendly biocontrol strategy to contrast Xylella fastidiosa subsp. pauca infections in planta [frontiersin.org]
- 4. Efficacy of Cathelicidin LL-37 in an MRSA Wound Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo activity of Nisin A and Nisin V against Listeria monocytogenes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of Continuous In Vivo Administration of Nisin on Staphylococcus aureus Infection and Immune Response in Mice [agris.fao.org]
- 8. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. An in-vivo experimental evaluation of the efficacy of fish-derived antimicrobial peptides against multidrug-resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Hypelcin A-II: A Procedural Guide
For researchers and laboratory professionals, adherence to proper disposal protocols is paramount for ensuring a safe and compliant work environment. This guide provides a step-by-step procedure for the proper disposal of Hypelcin A-II, based on available safety data.
This compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, standard laboratory best practices for chemical handling and disposal should always be followed to minimize any potential risks.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate personal protective equipment:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area. If there is a risk of generating dust, a respirator may be necessary.
Step-by-Step Disposal Procedure
The primary objective for disposing of this compound is to prevent its release into the environment and ensure the safety of all personnel.
-
Review Institutional and Local Guidelines: Before proceeding, consult your institution's specific protocols and local regulations for non-hazardous chemical waste disposal. Institutional Environmental Health and Safety (EHS) departments provide guidance that aligns with regulatory requirements.[1][2]
-
Waste Collection:
-
Spill Management:
-
In the event of a spill, avoid generating dust.
-
Carefully take up the dry material.
-
Clean the affected area thoroughly.
-
Collect all spill cleanup materials and place them in the designated waste container for proper disposal.
-
-
Final Disposal:
-
Seal the waste container securely.[1]
-
Dispose of the contained this compound waste according to your institution's procedures for non-hazardous solid chemical waste. This may involve collection by your institution's EHS department or a licensed chemical waste disposal contractor.[1][3]
-
Do not let the product enter drains.
-
Emergency Procedures
In case of accidental exposure:
-
Inhalation: Move the individual to fresh air.
-
Skin Contact: Take off any contaminated clothing immediately and rinse the skin with water.
-
Eye Contact: Rinse eyes with plenty of water. If contact lenses are present, remove them.
-
Ingestion: Have the person drink water (at most two glasses). If they feel unwell, consult a doctor.
Data Presentation
No specific quantitative data for disposal (e.g., concentration limits for disposal) is provided in the available safety data sheets. The substance is classified as not hazardous.
Experimental Protocols
No experimental protocols for the disposal or inactivation of this compound are detailed in the available safety documentation. The recommended procedure is based on general best practices for non-hazardous chemical waste.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Hypelcin A-II
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical protocols for the handling and disposal of Hypelcin A-II, a peptide with antifungal and anti-Gram-negative bacterial activity. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of your research. While a specific Safety Data Sheet (SDS) from Sigma-Aldrich classifies a particular formulation of this compound as not a hazardous substance or mixture, it is imperative to treat all research-grade peptides with a high degree of caution.[1] This guide is built on established best practices for handling potent bioactive peptides.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of Personal Protective Equipment is non-negotiable when working with this compound to prevent accidental exposure.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves | Primary barrier against skin contact. |
| Eye Protection | Safety glasses or goggles | Protects against splashes of solutions or airborne powder. |
| Lab Coat | Standard laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use of a fume hood or biosafety cabinet | Essential when handling the lyophilized powder to avoid inhalation.[1] |
Operational Plan: From Receipt to Use
A structured workflow is critical for the safe and effective use of this compound.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the packaging for any signs of damage or leakage.
-
Log: Document the arrival date, batch number, and initial quantity.
-
Store Lyophilized Powder: For long-term stability, store the lyophilized peptide at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[2][3][4] Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation.[3][4]
-
Store Solutions: Once reconstituted, peptide solutions are significantly less stable. For immediate use, they can be stored at 2-8°C for a short period. For longer-term storage, aliquot the solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[2]
Handling and Preparation of Solutions
-
Designated Area: All handling of this compound should occur in a designated, clean, and well-ventilated area, such as a chemical fume hood or a biosafety cabinet, especially when working with the powder form.[1]
-
Aseptic Technique: To prevent microbial contamination and cross-contamination of experiments, always use sterile equipment and aseptic techniques.
-
Reconstitution: The choice of solvent will depend on the specific experimental requirements. For peptides with unknown solubility, it is advisable to first attempt reconstitution in sterile, distilled water. If the peptide is insoluble, sonication may aid dissolution. Based on the amino acid composition, acidic or basic buffers may be required.[4]
-
Labeling: All containers, including stock solutions and aliquots, must be clearly labeled with the peptide name, concentration, date of preparation, and a "For Research Use Only" warning.[1]
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and associated waste is a critical step in the laboratory workflow. Never dispose of peptide waste in the regular trash or down the drain.[1]
-
Consult Institutional Policies: Before initiating any disposal procedures, consult your institution's Environmental Health and Safety (EH&S) department for specific guidelines on chemical and biological waste.[1]
-
Waste Segregation: All materials that have come into contact with this compound, including unused solutions, contaminated vials, pipette tips, and PPE, must be collected in a designated and clearly labeled hazardous waste container.[1]
-
Chemical Inactivation (if applicable): If your institution has validated protocols for the chemical inactivation of peptide antibiotics, these should be followed prior to disposal.
-
Arranged Pickup: Coordinate with your institution's EH&S for the scheduled pickup and disposal by a licensed hazardous waste contractor.[1]
Experimental Protocols and Mechanism of Action
Visualizing the Workflow: Safe Handling and Disposal of this compound
The following diagram illustrates the key steps for the safe handling and disposal of this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
